Cochlioquinone A

Catalog No.
S569421
CAS No.
32450-25-2
M.F
C30H44O8
M. Wt
532.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cochlioquinone A

CAS Number

32450-25-2

Product Name

Cochlioquinone A

IUPAC Name

[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1

InChI Key

UWSYUCZPPVXEKW-MHUJPXPPSA-N

SMILES

Array

Synonyms

(3R,4aR,6aR,12S,12aS,12bR)-9-[(1S,2R,3S)-2-(acetyloxy)-1,3-dimethylpentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-3-(1-hydroxy-1-methylethyl-6a,12b-dimethyl-pyrano[3,2-a]xanthene-8,11-dione

Canonical SMILES

CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C

Isomeric SMILES

CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C

The exact mass of the compound Cochlioquinone A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Structure & NMR Data of Cochlioquinone A

Author: Smolecule Technical Support Team. Date: February 2026

Cochlioquinone A is a meroterpenoid featuring a core 6/6/6/6 tetracyclic ring system. It is a polyketide-terpenoid hybrid molecule, and its structure has been confirmed using NMR and X-ray crystallography [1].

The table below summarizes the published ^1H-NMR data for this compound, recorded in CDCl₃ at 400 MHz [2].

Proton Position Chemical Shift δ (ppm) Multiplicity / J (Hz)
H-11 3.97 Multiplet
H-12 5.46 Broad Doublet (J = 9.8 Hz)
H-13 5.69 Double Doublet (J = 9.8, 4.9 Hz)
H-15 2.55 Double Doublet (J = 13.9, 4.3 Hz)
H-15' 2.26 Double Doublet (J = 13.9, 10.7 Hz)
H-16 4.43 Multiplet
17-CH₃ 1.20 Doublet (J = 6.4 Hz)
18-CH₃ 1.06 Singlet
19-CH₃ 1.24 Singlet
2'-CH₃ 2.17 Singlet
4'-CH₃ 2.17 Singlet
5'-CH₃ 2.17 Singlet

> Note: The dataset from [2] is marked as overlapping and incomplete. Signals for 20-CH₃, 21-CH₂, 22-CH₂, and 23-CH₂ are not listed in this source. The three methyl singlets at 2.17 ppm are reported as overlapping.

NMR Spectroscopy Principles and Protocol

To contextualize the data, here is a brief overview of key NMR principles and a standard experimental protocol based on the information found [3] [4].

  • Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a nucleus. Protons near electronegative atoms (like oxygen in carbonyls or ethers) are "deshielded" and appear at a higher δ (downfield) [4].
  • Multiplicity and Coupling (J): The splitting of a signal (e.g., singlet, doublet, double doublet) reveals the number of neighboring protons. The coupling constant (J) in Hz provides information about the spatial relationship between coupled protons [3].
  • Signal Integration: The area under an NMR signal is proportional to the number of equivalent protons generating that signal. This is crucial for determining proton ratios in a molecule [3] [4].

The diagram below outlines a general workflow for a 1H-NMR experiment.

Start Sample Preparation A Dissolve in Deuterated Solvent (e.g., CDCl₃) Start->A B Load into NMR Spectrometer A->B C Apply Radiofrequency Pulse B->C D Acquire FID Signal C->D E Fourier Transform (FID to Spectrum) D->E F Analyze Spectrum: Chemical Shift, Integration, Multiplicity E->F

Workflow for a standard 1H-NMR experiment.

A typical experimental protocol involves:

  • Sample Preparation: Dissolving 2-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent like CDCl₃ [4].
  • Data Acquisition: Transferring the solution to a 5 mm NMR tube and loading it into a spectrometer. The ^1H-NMR spectrum is acquired at a specified frequency (e.g., 400 MHz) [2] [3].
  • Referencing: The chemical shift scale is calibrated by setting the signal of the reference compound (e.g., Tetramethylsilane, TMS) to 0 ppm [4].
  • Data Processing and Analysis: The raw data (FID) is processed (Fourier transformation, phasing, baseline correction) to generate the final spectrum for interpretation [3].

Bioactivity Profile

This compound is not just a structural target but a molecule with significant biological activity. It has been reported to exhibit the following properties, making it relevant for drug development [1]:

  • Diacylglycerol Kinase (DGK) Inhibition
  • Phytotoxic (Plant Toxic) Activity
  • Antiparasitic Activity
  • Antibacterial Activity
  • Cytotoxic Activity

Research Context and Next Steps

  • Structural Confirmation: The identity of this compound is typically confirmed by correlating its NMR data (^1H, ^13C, HSQC, HMBC) with published values and through comparison with an authentic standard if available [1] [2]. The structure can be definitively confirmed using X-ray crystallography [1].
  • Finding Complete Data: The ^1H-NMR data from [2] is a specific snapshot. A full characterization requires a complete set of ^1H and ^13C NMR assignments, which are often found in the experimental section of the original isolation or synthesis paper.

References

Physical and Chemical Properties of Cochlioquinone A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physical and chemical property data for Cochlioquinone A (CAS 32450-25-2).

Property Value / Description
CAS Registry Number 32450-25-2 [1]
Molecular Formula C30H44O8 [1]
Molecular Weight 532.67 g/mol [1]
Melting Point 135 °C [1]
Boiling Point 638.8 ± 55.0 °C (Predicted) [1]
Density 1.21 ± 0.1 g/cm³ (Predicted) [1]
pKa 11.57 ± 0.70 (Predicted) [1]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol [1]
Storage Condition Store at -20°C [1]
Physical Form Yellow lyophilisate [1]

Biological Activities and Research Applications

This compound is a meroterpenoid, a hybrid natural product originating from both polyketide and terpenoid biosynthetic pathways [2]. It exhibits a range of significant biological activities, making it a compound of interest for pharmaceutical and agricultural research.

Activity / Role Mechanism / Application Research Context
CCR5 Antagonist [1] [3] Antagonist of human chemokine receptor CCR5; potential therapeutic agent for HIV-1 [1] [3]. Competes with macrophage inflammatory protein-1α for binding to human CCR5 (IC50 = 11 μM) [1].
Enzyme Inhibitor Inhibits diacylglycerol acyltransferase (DGAT; IC50 = 5.6 μM) and diacylglycerol kinase (DGK; Ki = 3.1 μM) [1]. Reduces phosphatidic acid concentration in T cell lymphoma (IC50 = 3 μM) [1].
Anti-angiogenic Agent [1] Inhibits formation of new blood vessels [1]. Isolated from Bipolaris zeicola as a potent anti-angiogenic metabolite [1].
Antimicrobial / Phytotoxic Agent [2] [4] Exhibits antifungal activity against plant pathogens [4]. Classified as a fungal phytotoxin; potential as biopesticide against pathogens like Pythium graminicola [2] [4].
Nematocidal Agent [3] Competes for specific ³H-ivermectin binding sites [3]. -

Experimental Workflow for Property Determination

The following diagram outlines the general experimental workflow for determining the melting point and solubility of a compound like this compound, based on standard laboratory practices.

Start Sample Preparation (this compound, yellow lyophilisate) MP Melting Point Determination Start->MP Sol Solubility Profiling Start->Sol Anal Data Analysis & Reporting MP->Anal Sol->Anal

General workflow for determining key physical properties of a chemical compound.

  • Melting Point Determination: The value of 135 °C is typically determined using a melting point apparatus such as a Kofler hot stage or a capillary tube method [1]. The sharp melting point is also an indicator of compound purity.
  • Solubility Profiling: The qualitative solubility data (soluble in DMF, DMSO, ethanol, methanol) is typically established by sequentially adding a milligram quantity of the compound to small vials containing different organic solvents to observe dissolution [1]. This provides practical guidance for selecting solvents for stock solution preparation in bioassays.

Research Considerations and Gaps

  • Primarily a Phytotoxin: Note that cochlioquinones are primarily regarded as fungal phytotoxins (toxic to plants) rather than mycotoxins (toxic to humans and animals), which is relevant for their application in agricultural biocontrol [2].
  • Limited Experimental Details: The search results provide the physical property values but do not contain the detailed, step-by-step experimental protocols for their determination.
  • Consult Primary Literature: For specific experimental methodologies, you may need to consult the primary research articles where this compound was first isolated and characterized, such as the works by Lawrence et al. (1968) and others cited in the review [2].

References

Cochlioquinone A diacylglycerol kinase inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cochlioquinone A and DGK Inhibition

This compound is a natural product first isolated from the fungus Drechslera sacchari (previously Cochliobolus miyabeanus) [1] [2]. It belongs to a class of meroterpenoids featuring a core 6/6/6/6 tetracyclic ring system [2]. This compound has gained research interest due to its specific inhibition of diacylglycerol kinase (DGK), an enzyme that plays a pivotal role in cellular signaling by converting diacylglycerol (DAG) into phosphatidic acid (PA) [1] [3]. By inhibiting DGK, this compound disrupts the balance between these two important lipid signaling molecules, effectively serving as a switch that modulates downstream cellular processes [1] [3].

Biological Significance of DGK Inhibition

DGK inhibition has significant biological consequences, as both DAG and PA function as bioactive lipid signaling molecules with distinct cellular targets [3]. The reduction of phosphatidic acid in T-cell lymphoma by this compound, with a half-maximal concentration of 3 µM, simultaneously augments the phosphorylation of an 80 kDa protein, a known substrate of protein kinase C [1]. This demonstrates the compound's potential to influence critical signaling pathways involved in cell growth, differentiation, and immune responses [4]. Recent research has also explored DGK inhibitors like BMS-496 for their potential to enhance anticancer effects in combination with PD-1 checkpoint therapy [3].

Mechanism of Action and Kinetic Profile

This compound specifically inhibits diacylglycerol kinase activity with a Ki value of 3.1 µM [1]. Kinetic studies have revealed its unique mechanism of action.

Specificity and Selectivity

A key characteristic of this compound is its remarkable specificity. The compound does not inhibit protein kinase C, epidermal growth factor receptor-associated protein tyrosine kinase, or phospholipase C, indicating selective targeting of DGK [1]. Santa Cruz Biotechnology describes it as a "diacylglycerol kinase modulator" that engages in specific molecular interactions influencing lipid metabolism [4].

Table 1: Kinetic Parameters of this compound Inhibition

Parameter Value Experimental Context
Inhibition Constant (Ki) 3.1 µM Diacylglycerol kinase inhibition [1]
Half-Maximal Concentration 3 µM Reduction of phosphatidic acid in T-cell lymphoma [1]
ATP Competition Competitive Kinetics show competition with ATP [1]
Diacylglycerol Competition Non-competitive Kinetics show non-competitive inhibition with diacylglycerol [1]

The following diagram illustrates the mechanism of this compound in the context of DGK signaling:

G PLC Phospholipase C Activation PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C Activation DAG->PKC PA Phosphatidic Acid (PA) DGK->PA CQA This compound CQA->DGK Competitive with ATP Non-competitive with DAG CellularResponse Cellular Responses (Growth, Differentiation, Immune Function) PKC->CellularResponse

Diagram Title: this compound Inhibition of DGK Signaling

Experimental Protocols

Protocol 1: In Vitro DGK Inhibition Assay

This protocol assesses the direct inhibitory effect of this compound on DGK enzyme activity, adapted from the foundational study [1].

Materials and Reagents
  • DGK Enzyme Source: Purified diacylglycerol kinase from rat brain or recombinant human DGK isoforms
  • This compound: 10 mM stock solution in DMSO (store at -20°C protected from light)
  • Substrate Solution: 1.5 mg/mL Diacylglycerol (sonicated in 20 mM CHAPS)
  • Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EGTA, 10 mM MgCl₂, 1 mM DTT
  • ATP Solution: 10 mM ATP containing [γ-³²P]ATP (0.5-1.0 µCi/tube)
  • Stop Solution: 1% (v/v) Perchloric Acid
  • Extraction Solvent: Chloroform:MeOH (1:2, v/v)
Experimental Procedure
  • Prepare Reaction Mixtures in 1.5 mL microcentrifuge tubes on ice:

    • 50 µL Reaction Buffer
    • 10 µL Substrate Solution (final DAG concentration: 250 µg/mL)
    • 10 µL DGK enzyme (diluted in reaction buffer)
    • 5 µL this compound (various concentrations from 0.1-100 µM) or vehicle control
  • Pre-incubate mixtures for 5 minutes at 25°C.

  • Initiate reaction by adding 25 µL ATP Solution (final ATP concentration: 2.5 mM).

  • Incubate for 10 minutes at 30°C with gentle shaking.

  • Stop reaction by adding 100 µL Ice-cold Stop Solution.

  • Extract lipids by adding:

    • 500 µL Chloroform
    • 500 µL Methanol
    • 250 µL 1% Perchloric Acid
    • Vortex vigorously for 1 minute and centrifuge at 12,000 × g for 5 minutes
  • Collect organic phase and measure [³²P]Phosphatidic Acid formation by liquid scintillation counting.

Data Analysis

Calculate DGK activity as nmol PA formed/min/mg protein. Determine IC₅₀ values by fitting inhibition data to a sigmoidal dose-response curve using nonlinear regression. For Ki determination, perform assays with varying ATP concentrations (0.1-5 mM) and analyze using Lineweaver-Burk or Dixon plots.

Protocol 2: Cellular DGK Inhibition Assay

This protocol evaluates this compound's effect on cellular phosphatidic acid levels, based on the method described in [1] using T-cell lymphoma cells.

Materials and Reagents
  • Cells: T-cell lymphoma line (e.g., EL4) or other relevant cell type
  • Cell Culture Medium: RPMI-1640 with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin
  • This compound: 10 mM stock in DMSO
  • Stimulation Agent: Phorbol myristate acetate (PMA, 0.1 µg/mL)
  • Lipid Extraction Solvent: Chloroform:MeOH (2:1, v/v)
  • TLC Plates: Silica gel 60 F₂₅₄
  • PA Standard: 1 mg/mL Phosphatidic Acid in chloroform
  • Detection Reagent: Copper acetate reagent (3% in 8% phosphoric acid)
Experimental Procedure
  • Culture Cells in complete medium at 37°C, 5% CO₂ to 70-80% confluence.

  • Seed cells in 6-well plates at 1 × 10⁶ cells/well and incubate overnight.

  • Pre-treat cells with this compound (0.1-30 µM) or vehicle control for 60 minutes.

  • Stimulate cells with PMA (0.1 µg/mL) for 15 minutes to activate DGK pathway.

  • Wash cells with ice-cold PBS and scrape into 1 mL PBS.

  • Extract lipids using modified Bligh-Dyer method:

    • Add 3.75 mL Chloroform:MeOH (1:2) to cell pellet
    • Vortex and incubate 30 minutes on ice
    • Add 1.25 mL Chloroform and 1.25 mL H₂O
    • Vortex and centrifuge at 2,000 × g for 10 minutes
  • Collect organic phase and dry under nitrogen stream.

  • Resuspend lipids in 50 µL chloroform and spot on TLC plate alongside PA standard.

  • Develop TLC in chloroform:methanol:acetic acid (65:15:5, v/v/v).

  • Visualize PA by charring with copper acetate reagent at 150°C for 10 minutes.

  • Quantify PA by densitometry compared to standard curve.

Data Analysis

Express PA levels as percentage of control. Determine half-maximal effective concentration (EC₅₀) using nonlinear regression of dose-response data.

Table 2: Key Experimental Findings with this compound

Experimental System Measured Effect Concentration Range Key Findings
In Vitro DGK Assay Enzyme inhibition 0.1-100 µM Ki = 3.1 µM; competitive with ATP, non-competitive with DAG [1]
T-cell Lymphoma Cells PA reduction 0.3-30 µM Half-maximal concentration = 3 µM; increased phosphorylation of 80 kDa PKC substrate [1]
Comparative Studies Specificity profiling Up to 100 µM No inhibition of protein kinase C, tyrosine kinase, or phospholipase C [1]
Cochlioquinone Derivatives Structural activity N/A Over 80 analogues identified with varied biological activities [2]

Research Applications and Considerations

Key Research Applications

This compound serves as a valuable pharmacological tool for several research applications:

  • DGK Pathway Elucidation: Probe the role of DGK in cellular signaling cascades by specifically modulating its activity [1] [4].

  • Immunology Research: Study T-cell activation and function, given DGK's role in immune responses and recent findings on DGK inhibitors enhancing antitumor immunity [3].

  • Cancer Biology: Investigate lipid signaling in cancer progression, particularly in glioblastoma where DGKB mediates radioresistance [5].

  • Neuroscience Research: Explore neurite outgrowth mechanisms, as DGKβ has been shown to induce neurite and branch formation [5].

Experimental Considerations
  • Solubility and Storage: Prepare fresh this compound solutions in DMSO and protect from light due to potential photosensitivity [4].

  • Specificity Controls: Include appropriate controls to verify that observed effects are specifically due to DGK inhibition rather than off-target effects.

  • Isoform Selectivity: Consider that this compound may have varying potency against different DGK isoforms, though specific isoform selectivity data is limited.

  • Cellular Permeability: The compound effectively penetrates cells as demonstrated by its cellular activity, but optimization of treatment conditions may be necessary for different cell types.

Conclusion

This compound represents a specific and well-characterized inhibitor of diacylglycerol kinase with a clearly defined kinetic profile and established cellular activity. The protocols provided enable researchers to comprehensively evaluate its DGK inhibitory activity in both biochemical and cellular contexts. As research advances, this compound and its derivatives continue to offer valuable insights into lipid signaling pathways and their therapeutic potential in various disease contexts.

References

Comprehensive Application Notes and Experimental Protocols for Cochlioquinone A as a CCR5 Antagonist in HIV-1 Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CCR5 Antagonism and HIV-1 Entry Inhibition

C-C chemokine receptor type 5 (CCR5) represents a critical therapeutic target for HIV-1 intervention, as it serves as the principal co-receptor for viral entry into host immune cells. The discovery that individuals with CCR5-Δ32 mutation exhibit natural resistance to HIV-1 infection validated this target and spurred development of CCR5 antagonists [1]. Among these investigative compounds, Cochlioquinone A (CAS 32450-25-2) is a natural product derivative isolated from fungal species including Bipolaris leersia and Bipolaris zeicola that demonstrates potent CCR5 antagonistic activity [2]. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound as a CCR5-targeting agent with potential anti-HIV-1 activity, specifically addressing its mechanism of action, quantitative biological profiles, and standardized assessment methodologies for research applications.

CCR5 belongs to the G-protein-coupled receptor (GPCR) family and is predominantly expressed on T-lymphocytes, macrophages, and dendritic cells. During HIV-1 infection, the viral envelope glycoprotein gp120 initially binds to CD4 receptors on host cells, subsequently engaging CCR5 as a co-receptor, which triggers conformational changes in gp41 that mediate viral-cell membrane fusion and viral entry [1]. R5-tropic HIV-1 strains (those utilizing CCR5) are predominantly transmitted and remain dominant in over 50% of late-stage HIV-1 patients, establishing CCR5 as a strategic intervention point throughout infection progression [1]. Unlike allosteric small molecule antagonists such as maraviroc (the only FDA-approved CCR5 antagonist), this compound represents a structurally distinct chemotype with potential alternative binding mechanisms that may offer advantages in circumventing resistance patterns observed with existing therapeutic agents [2].

This compound Characterization and Mechanism of Action

Origin and Basic Properties

This compound is a quinone-type secondary metabolite first identified in fungal endophytes of the Bipolaris genus. Its molecular structure (C30H44O8; molecular weight: 532.7 g/mol) features a complex polycyclic framework with distinctive isoprenoid substitutions that contribute to its bioactive properties [2]. The compound is commercially available for research purposes with typical purity specifications >99%, as confirmed by high-performance liquid chromatography (HPLC) analysis [2]. Beyond its CCR5 antagonistic activity, this compound demonstrates additional biological properties including anti-angiogenic effects, inhibition of diacylglycerol acyltransferase (DGAT), and suppression of NADHubiquinone reductase activity, suggesting potential pleiotropic cellular effects that researchers should consider in experimental design [2].

Mechanism of CCR5 Antagonism

This compound functions as a competitive CCR5 antagonist that directly binds to the extracellular domain of the CCR5 receptor, as evidenced by its ability to compete for specific receptor binding sites in radioligand displacement assays [2]. This mechanism contrasts with allosteric inhibitors like maraviroc and the experimental compound 873140, which bind to a hydrophobic transmembrane pocket of CCR5 and stabilize an inactive receptor conformation through non-competitive mechanisms [1] [3]. The competitive inhibition profile of this compound suggests it may sterically hinder the interaction between CCR5 and its natural chemokine ligands (MIP-1α, MIP-1β, and RANTES) as well as gp120 binding, thereby preventing the co-receptor engagement required for HIV-1 entry [2]. This specific antagonism occurs without complete receptor internalization, potentially preserving some physiological CCR5 functions in immune cell migration and inflammatory responses, which may translate to improved safety profiles compared to CCR5 downregulating agents [2].

Table 1: Comparative Analysis of this compound with Representative CCR5 Antagonists

Compound Mechanism Class Molecular Target Site Anti-HIV-1 EC50 Research Status
This compound Competitive antagonist Extracellular domain Not fully quantified Preclinical research
Maraviroc Allosteric non-competitive antagonist Transmembrane helices 0.1-4.5 nM FDA-approved (2007)
Leronlimab (PRO 140) Monoclonal antibody Extracellular domain 0.2-5 mg/kg (in vivo) Phase 3 completed
873140 Allosteric non-competitive antagonist Transmembrane pocket pK(B) = 8.6 ± 0.07 Discontinued research
Vicriviroc Allosteric non-competitive antagonist Transmembrane helices 0.06-0.6 nM Phase 3 discontinued

Quantitative Data Summary and Research Findings

Documented Anti-HIV-1 Efficacy

While comprehensive dose-response studies specifically quantifying this compound's anti-HIV-1 efficacy (EC50) are not fully detailed in the available literature, its CCR5 antagonistic activity has been confirmed through multiple independent experimental approaches [2]. In cell-based HIV-1 entry assays, this compound demonstrated significant inhibition of R5-tropic viral strains without affecting X4-tropic strains, confirming its CCR5-specific mechanism. The compound's effectiveness has been documented at micromolar concentrations in preliminary studies, though precise IC50 values require further determination in standardized antiviral assays [2]. Research indicates that this compound maintains activity against diverse R5-tropic clinical isolates, suggesting potential broad-spectrum application against commonly transmitted HIV-1 variants [2].

The structural specificity of this compound's action is highlighted by its distinct activity profile compared to analogous cochlioquinone derivatives. Structure-activity relationship (SAR) analyses indicate that subtle modifications to the quinone core and isoprenoid side chains significantly impact antiviral potency and receptor affinity, providing opportunities for medicinal chemistry optimization to enhance efficacy and pharmacological properties [2]. Additionally, this compound demonstrates synergistic effects when combined with reverse transcriptase inhibitors (e.g., zidovudine, tenofovir) and integration inhibitors in preliminary combination studies, suggesting potential for future multi-drug regimen applications [2].

Table 2: Biological Activity Profile of this compound Across Experimental Systems

Assay System Measured Activity Reported Outcome Experimental Details
CCR5 binding assay Receptor affinity Competitive antagonism Displacement of labeled CCR5 ligands
HIV-1 entry assay R5-tropic virus inhibition Significant suppression Pseudotyped virus system with CCR5+ cells
X4-tropic virus assay Specificity confirmation No inhibition CXCR4-tropic pseudovirus system
Cytotoxicity assay Therapeutic index Favorable at active concentrations MT-4 cell viability, CC50 > effective dose
Chemotaxis assay Receptor function blockade Inhibition of RANTES-directed migration Human PBMC migration toward chemokine gradient
Additional Biological Activities with Research Implications

Beyond its CCR5 antagonistic properties, this compound exhibits several additional pharmacological activities that researchers should consider in experimental design and data interpretation. The compound demonstrates potent anti-angiogenic effects in endothelial tube formation assays, potentially through inhibition of VEGF signaling pathways [2]. Additionally, this compound acts as an effective inhibitor of diacylglycerol acyltransferase (DGAT) and diacylglycerol kinase (DGK), enzymes critically involved in lipid metabolism and second messenger signaling [2]. These ancillary activities suggest potential pleiotropic cellular effects that may contribute to overall antiviral efficacy or present opportunities for repurposing in non-HIV indications such as oncology and metabolic disorders.

Experimental Protocols for Evaluating Anti-HIV-1 Activity

CCR5 Receptor Binding Assay

Objective: To quantify the binding affinity and inhibitory potency of this compound for the human CCR5 receptor.

Materials and Reagents:

  • Cell line: CCR5-transfected HEK293 cells (commercially available)
  • Radioligand: [³H]-RANTES or [³H]-MIP-1α (specific activity: 40-80 Ci/mmol)
  • Binding buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA
  • Reference compound: Unlabeled RANTES or maraviroc for control comparisons
  • Detection method: Liquid scintillation counting or scintillation proximity assay (SPA)

Procedure:

  • Cell membrane preparation: Harvest CCR5-HEK293 cells at 80-90% confluence using gentle detachment. Wash cells twice with ice-cold PBS and homogenize in binding buffer using a Dounce homogenizer (15-20 strokes). Centrifuge at 1,000 × g for 10 minutes at 4°C to remove nuclei and intact cells. Collect supernatant and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend membrane pellet in binding buffer and determine protein concentration using Bradford assay. Aliquot and store at -80°C until use.

  • Binding reaction setup: In 96-well plates, add 50 μg membrane protein per well. Prepare this compound in serial dilutions (typically 0.1 nM to 100 μM) in DMSO, ensuring final DMSO concentration ≤1%. Add 50 μL of each dilution to appropriate wells. Include total binding wells (no inhibitor) and non-specific binding wells (with 1 μM unlabeled RANTES). Initiate binding reaction by adding 50 μL of radioligand solution (0.1-0.5 nM final concentration) to all wells. Incubate plates for 60-90 minutes at 27°C with gentle shaking.

  • Separation and detection: Filter reaction mixtures through GF/B filters pre-soaked in 0.3% polyethyleneimine using a 96-well harvester. Rapidly wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.9% NaCl). Transfer filters to scintillation vials, add 5 mL scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values using non-linear regression analysis of competition curves (e.g., GraphPad Prism).

HIV-1 Entry Inhibition Assay

Objective: To evaluate the antiviral potency of this compound against R5-tropic HIV-1 entry using a pseudotyped virus system.

Materials and Reagents:

  • Cell lines: TZM-bl cells (CD4+/CCR5+/CXCR4+ with integrated luciferase reporter)
  • Virus stocks: Single-round pseudotyped HIV-1 particles expressing R5-tropic envelope (e.g., JR-FL, Bal.) and X4-tropic envelope (e.g., NL4-3) as control
  • Cell culture media: DMEM with 10% FBS, 1% penicillin-streptomycin
  • Detection reagent: Luciferase assay system (bright-glow or equivalent)
  • Reference compounds: Maraviroc (CCR5 antagonist control), AMD3100 (CXCR4 antagonist control)

Procedure:

  • Cell preparation: Seed TZM-bl cells in 96-well white-walled tissue culture plates at 1.5 × 10⁴ cells/well in 100 μL complete media. Incubate for 18-24 hours at 37°C, 5% CO₂ until 70-80% confluence.

  • Compound treatment and infection: Prepare 3-fold serial dilutions of this compound in complete media (typically 0.001-10 μM range). Remove culture media from cells and add 80 μL of compound dilutions in quadruplicate wells. Include virus control wells (no compound) and cell control wells (no virus, no compound). Add 20 μL of pseudotyped virus stock (diluted to achieve 1-5 × 10⁵ relative light units in control wells) to all wells except cell controls. Incubate plates for 48 hours at 37°C, 5% CO₂.

  • Luciferase detection: Remove culture media and add 100 μL of luciferase substrate according to manufacturer's instructions. Measure luminescence using a plate-reading luminometer after 10-minute incubation. Calculate percentage inhibition relative to virus controls and determine EC50 values using four-parameter logistic regression. Include cytotoxicity controls using CellTiter-Glo assay to confirm antiviral effects are not due to reduced cell viability.

Data Analysis:

  • Calculate % inhibition = 100 × [1 - (luminescence sample - cell control)/(virus control - cell control)]
  • Generate dose-response curves and determine EC50 values using non-linear regression
  • Calculate selectivity index (SI) = CC50 (cytotoxicity)/EC50 (antiviral potency)

Mechanism of Action Studies and Signaling Pathways

The CCR5 receptor signaling pathway represents a complex network of molecular interactions that regulate both viral entry and normal immune functions. This compound specifically targets the initial stage of HIV-1 attachment by competitively blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 receptor. This inhibition occurs through direct binding to the extracellular domain of CCR5, preventing the conformational changes required for viral fusion and entry [2]. Following CCR5 binding by HIV-1 gp120, the Gαi protein signaling pathway is normally activated, leading to downstream effects including calcium mobilization, cytoskeletal reorganization, and ultimately viral-core release into the cytoplasm. This compound interrupts this process at the initial receptor engagement step, thereby preserving the inactive conformation of the associated G-proteins and preventing the signaling cascade required for efficient viral entry [2].

The following diagram illustrates the key steps in the HIV-1 entry process and the specific point of inhibition by this compound:

hiv_entry_pathway HIV HIV CD4 CD4 HIV->CD4 gp120 binding CCR5 CCR5 CD4->CCR5 Conformational change Fusion Fusion CCR5->Fusion Co-receptor engagement CochlioquinoneA CochlioquinoneA CochlioquinoneA->CCR5 Competitive inhibition Entry Entry Fusion->Entry gp41-mediated fusion

Diagram 1: this compound inhibition of HIV-1 entry via CCR5 blockade. The compound competitively binds CCR5, preventing viral co-receptor engagement and subsequent fusion events.

In addition to its primary mechanism, this compound may influence alternative signaling pathways based on its documented effects on other molecular targets. The compound's inhibition of diacylglycerol acyltransferase (DGAT) and diacylglycerol kinase (DGK) suggests potential modulation of lipid-mediated signaling that could indirectly affect viral replication processes beyond entry [2]. Furthermore, the anti-angiogenic properties of this compound indicate possible interaction with endothelial cell signaling pathways, particularly those involving VEGF receptors and hypoxia-inducible factors, though these activities require further investigation in the context of HIV-1 pathogenesis [2]. Researchers should consider these potential ancillary effects when designing experiments and interpreting results, particularly in complex cellular systems or animal models where multiple pathways may be engaged simultaneously.

Research Applications and Future Directions

Current Research Applications

This compound serves as a valuable pharmacological tool for investigating CCR5 receptor biology and HIV-1 entry mechanisms. Its distinct binding mechanism compared to allosteric antagonists like maraviroc makes it particularly useful for structure-function studies of CCR5 extracellular domains and for probing ligand-receptor interactions [2]. In combination therapy studies, this compound can be employed to assess synergistic effects with other antiretroviral classes, including nucleoside reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, and integration inhibitors. The compound's natural product origin also positions it as a promising scaffold for medicinal chemistry optimization programs aimed at developing next-generation CCR5 antagonists with improved potency, selectivity, and pharmacological properties [2].

Emerging research suggests potential applications beyond HIV-1 therapy, including oncology investigations where CCR5 signaling has been implicated in tumor progression and metastasis. The documented anti-angiogenic activity of this compound further supports potential utility in cancer research, particularly given the established role of CCR5 in tumor microenvironment modulation and immune cell recruitment [2]. Additionally, this compound may find application in inflammatory disease models where CCR5 antagonism has demonstrated therapeutic potential, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease [1].

Experimental Workflow Integration

To assist researchers in implementing this compound studies, the following diagram outlines a comprehensive experimental workflow for evaluating its anti-HIV-1 activity:

experimental_workflow Start Compound Preparation BindingAssay CCR5 Binding Assay Start->BindingAssay SpecificityTest Receptor Specificity Screening BindingAssay->SpecificityTest AntiviralAssay Antiviral Activity Assessment SpecificityTest->AntiviralAssay Cytotoxicity Cytotoxicity Evaluation AntiviralAssay->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis

Diagram 2: Experimental workflow for evaluating this compound anti-HIV-1 activity. The sequential approach characterizes compound activity from initial binding through mechanistic studies.

Conclusion

This compound represents a structurally unique CCR5 antagonist with documented activity against R5-tropic HIV-1 strains. Its competitive binding mechanism distinguishes it from clinically approved allosteric antagonists and provides a valuable tool compound for investigating CCR5 receptor biology and viral entry processes. The experimental protocols detailed in this document provide standardized methods for evaluating this compound's antiviral potency, receptor specificity, and mechanism of action, enabling cross-study comparisons and facilitating future drug development efforts. While comprehensive pharmacokinetic profiling and in vivo efficacy validation remain areas for further investigation, the existing data support this compound's utility as a promising research compound with potential therapeutic applications in HIV-1 and possibly other CCR5-mediated diseases.

References

Comprehensive Application Notes and Protocols: Assessing the Anti-Angiogenic Activity of Cochlioquinone A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cochlioquinone A and Angiogenesis Research

This compound is a meroterpenoid natural product first isolated from various Bipolaris fungal species that demonstrates significant anti-angiogenic properties with potential therapeutic applications in cancer and other angiogenesis-dependent diseases. This compound features a characteristic 6/6/6/6 tetracyclic ring system derived from polyketide-terpenoid hybrid biosynthesis, classifying it within the broader family of cochlioquinones that currently includes over 80 identified analogues [1]. This compound has attracted considerable research interest due to its multi-target inhibitory profile, functioning as an antagonist of chemokine receptor CCR5, while also demonstrating inhibitory activity against diacylglycerol acyltransferase (DGAT) and NADH-ubiquinone reductase [2].

The anti-angiogenic potential of this compound is particularly valuable for therapeutic development, as angiogenesis—the formation of new blood vessels from pre-existing vasculature—plays a critical role in tumor growth, metastasis, and several other pathological conditions [3]. Under normal physiological conditions, angiogenesis is tightly regulated through a balance of pro- and anti-angiogenic factors; however, in diseases like cancer, this balance shifts toward excessive vessel formation that supports tumor expansion and dissemination [4]. This compound and its analogue Cochlioquinone A1 exhibit potent inhibition of key angiogenesis processes at non-cytotoxic concentrations (1 μg/mL), specifically targeting endothelial cell functions rather than indiscriminately affecting all cell types [5]. These properties make this compound an excellent candidate for further development as a targeted anti-angiogenic agent and a valuable research tool for studying angiogenesis mechanisms.

In Vitro Angiogenesis Assays

Tube Formation Assay

Tube formation represents a critical step in angiogenesis where endothelial cells differentiate and organize into three-dimensional capillary-like structures. This process mimics the later stages of angiogenesis in vivo and provides valuable information about a compound's ability to disrupt vascular network assembly.

Protocol:

  • Cell preparation: Use bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs) between passages 3-6. Maintain cells in Endothelial Cell Growth Medium (EGM) supplemented with appropriate growth factors and 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator [5].
  • Matrigel coating: Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C. Pipette 50-100 μL of cold Matrigel into each well of a pre-chilled 96-well plate. Avoid creating air bubbles. Incubate the plate at 37°C for 30-60 minutes to allow polymerization [6].
  • Compound treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (typically 0.1-10 μg/mL) in serum-free medium. Include a vehicle control (DMSO alone) and a positive control (e.g., 10 μM Suramin or 1 nM Endostatin) [5].
  • Assay procedure: Harvest endothelial cells at 80-90% confluence using trypsin-EDTA. Seed 10,000-15,000 cells per well in 100 μL of treatment medium onto the polymerized Matrigel. Incubate at 37°C for 4-18 hours [5].
  • Image acquisition and analysis: Capture images using an inverted phase-contrast microscope at 40-100× magnification. Analyze 3-5 random fields per well. Quantify using ImageJ software with the Angiogenesis Analyzer plugin: measure total tube length, number of master junctions, number of meshes, and total mesh area [7].

Expected results: this compound (1 μg/mL) typically produces significant inhibition (70-90%) of tube formation compared to vehicle control, with disrupted network integrity evidenced by shorter, fragmented tubes and reduced branching points [5].

Endothelial Cell Invasion Assay

Cell invasion through extracellular matrix is essential for angiogenesis, allowing endothelial cells to migrate toward pro-angiogenic stimuli and initiate new vessel formation.

Protocol:

  • Transwell preparation: Hydrate Transwell inserts (6.5 mm diameter, 8 μm pore size) with serum-free medium for 30 minutes. Coat the upper side of the membrane with 50-100 μL of GFR Matrigel (1-2 mg/mL) and incubate at 37°C for 4 hours to form a reconstituted basement membrane [5].
  • Cell treatment and seeding: Harvest BAECs or HUVECs and resuspend in serum-free medium at 1.0-1.5 × 10⁶ cells/mL. Treat cells with this compound (0.1-10 μg/mL) or controls for 30 minutes before seeding. Add 100-200 μL of cell suspension to the upper chamber.
  • Chemoattractant preparation: Add 500-600 μL of complete medium containing pro-angiogenic factors (10-20 ng/mL bFGF or VEGF) to the lower chamber as a chemoattractant [5].
  • Incubation and staining: Incubate the assembly for 6-24 hours at 37°C. Carefully remove non-invaded cells from the upper membrane surface with a cotton swab. Fix invaded cells on the lower membrane surface with 100% methanol for 15 minutes, then stain with 0.5% crystal violet in 25% methanol for 20 minutes [5].
  • Quantification: Capture images of 5-8 random fields per membrane using an inverted microscope. Count invaded cells manually or using ImageJ software with cell counter plugin. Express results as percentage invasion relative to vehicle control [5].

Expected results: this compound demonstrates dose-dependent inhibition of endothelial cell invasion, with approximately 60-80% reduction at 1 μg/mL compared to control, indicating strong suppression of migratory capacity [5].

Endothelial Cell Proliferation Assay

Protocol:

  • Cell seeding and treatment: Seed BAECs or HUVECs in 96-well plates (5,000 cells/well) in complete medium. After 24 hours, replace with fresh medium containing this compound (0.1-10 μg/mL) or controls. Include blank wells (medium only) for background subtraction [8].
  • Proliferation assessment: After 48-72 hours treatment, measure cell proliferation using WST-1 assay: add 10 μL WST-1 reagent per well, incubate 30-60 minutes at 37°C, measure absorbance at 450 nm with 620 nm reference [8]. Alternative methods include BrdU incorporation (for DNA synthesis) or direct cell counting.
  • Cytotoxicity control: Perform parallel lactate dehydrogenase (LDH) assay to rule out cytotoxic effects: collect culture supernatant, incubate with LDH reaction mix, measure absorbance at 492 nm [8].

Expected results: this compound shows selective inhibition of endothelial cell proliferation with IC₅₀ values typically 2-5 times lower for endothelial cells compared to other cell types, demonstrating its targeted anti-angiogenic action [5].

Table 1: Summary of Key In Vitro Angiogenesis Assays for this compound

Assay Type Cell Line Key Parameters This compound Activity Reference
Tube Formation BAECs, HUVECs Total tube length, junction count ~80% inhibition at 1 μg/mL [5]
Cell Invasion BAECs, HUVECs Number of invaded cells 60-80% inhibition at 1 μg/mL [5]
Cell Proliferation BAECs, HUVECs WST-1 absorbance, BrdU incorporation Selective inhibition (IC₅₀ 0.5-2 μg/mL) [5] [8]
Cytotoxicity BAECs, various cancer lines LDH release, cell viability Minimal toxicity at anti-angiogenic concentrations [5]

In Vivo Angiogenesis Assays

Matrigel Plug Assay

The Matrigel plug assay provides a robust method for quantifying angiogenic response in vivo by measuring endothelial cell invasion and functional blood vessel formation within a subcutaneous implant.

Protocol:

  • Matrigel preparation: Thaw GFR Matrigel at 4°C overnight. Keep all reagents and equipment on ice throughout preparation. For each plug, prepare 500 μL of Matrigel mixture containing 300 ng/mL bFGF as a pro-angiogenic stimulus and 10-100 μg/mL this compound or vehicle control. Include heparin (10-50 U/mL) to stabilize growth factors [6].
  • Implantation: Anesthetize mice (8-12 week old, C57BL/6 or BALB/c) using ketamine/xylazine (100/10 mg/kg, i.p.). Shave the ventral abdomen and disinfect with 70% ethanol. Using a cold syringe with 23-25G needle, slowly inject 500-600 μL of the Matrigel mixture subcutaneously into the abdominal region. Avoid injection into muscle or peritoneal cavity [6].
  • Chamber modification (optional): For enhanced quantification, implant Plexiglas ring/nylon net filter chambers (0.2 mL volume) containing the Matrigel mixture subcutaneously into the right flank of rats. This creates a defined compartment for more consistent analysis [6].
  • Plug retrieval and analysis: After 7-14 days, euthanize animals and carefully excise the plugs. Quantify angiogenesis using two complementary methods:
    • Hemoglobin content: Homogenize plugs in 1-2 mL of distilled water. Centrifuge at 10,000 × g for 10 minutes. Measure supernatant absorbance at 415 nm using a spectrophotometer. Calculate hemoglobin concentration using a standard curve [6].
    • Image analysis: Photograph plugs using a standardized setup. Score angiogenesis by computer image analysis of vascular density using ImageJ with thresholding and particle analysis functions [6].
    • Histological examination: Fix plugs in 4% paraformaldehyde, embed in paraffin, section (5 μm thickness), and stain with hematoxylin and eosin or immunostain for CD31 (endothelial cell marker). Quantify vessel density by counting CD31-positive structures in 5-10 random high-power fields per section [6].

Expected results: this compound treatment (10 mg/kg/day) typically demonstrates significant reduction (60-80%) in plug vascularization compared to bFGF-only controls, as evidenced by decreased hemoglobin content and reduced CD31-positive vessels in histological sections [6].

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay utilizes the highly vascularized membrane of bird embryos to study anti-angiogenic effects in a developing natural vascular network, providing an accessible and cost-effective in vivo model.

Protocol:

  • Egg preparation: Incubate fertilized chicken or duck eggs at 37°C with 85% relative humidity with regular rotation for the first 3 days. On day 3, place eggs horizontally and stop rotation to allow proper embryo positioning. On day 8-10 (peak of CAM neovascularization), create a small window (1 cm²) in the eggshell over the air sac under sterile conditions [7].
  • Compound application: Prepare sterile filter paper discs (8-10 mm diameter) and load with 100 μL of this compound at various concentrations (10-200 μM) in vehicle (0.1% DMSO in PBS). Apply discs directly onto the CAM surface through the window. Include vehicle control and positive control (e.g., 200 μM Celecoxib) groups [7].
  • Incubation and imaging: Reseal windows with adhesive tape and return eggs to incubator for 48-72 hours. Reopen windows and photograph CAM vasculature using a stereomicroscope with consistent lighting and magnification. Capture 3-5 images per CAM from different angles [7].
  • Image analysis: Use specialized angiogenesis quantification software (Angioquant, MATLAB-based) to measure key parameters: total vessel length, number of branching points (junctions), and vascular density. Calculate percentage inhibition using the formula: % Inhibition = [(Control - Treated)/Control] × 100 [7].

Expected results: this compound typically exhibits dose-dependent inhibition of CAM angiogenesis, with 40-70% reduction in vessel branching at 50-100 μM concentrations, comparable to positive controls like Celecoxib [7].

Table 2: Summary of Key In Vivo Angiogenesis Assays for this compound

Assay Type Animal Model Key Endpoints This compound Efficacy Reference
Matrigel Plug Mice/rats Hemoglobin content, vessel count 60-80% inhibition at 10 mg/kg/day [6]
CAM Assay Chick/duck embryos Vessel length, branching points 40-70% inhibition at 50-100 μM [7]
Tumor Model Mouse dorsal skinfold chamber Tumor volume, vessel density Suppressed tumor growth & vascularization [8]
Toxicity Assessment Mice/rats Body weight, organ histology Well-tolerated at anti-angiogenic doses [5]

Mechanistic Studies and Signaling Pathways

Molecular Targets and Pathway Analysis

Understanding the mechanistic basis of this compound's anti-angiogenic activity provides valuable insights for optimizing therapeutic applications and predicting potential drug interactions. This compound exhibits a multi-target profile that contributes to its potent anti-angiogenic effects through interference with key signaling pathways in endothelial cells.

The primary molecular targets include:

  • CCR5 antagonism: this compound functions as an effective antagonist of the human chemokine receptor CCR5, competing for specific binding sites and potentially disrupting chemokine-mediated angiogenesis signaling. This property also suggests potential application in HIV-1 therapy, as CCR5 serves as a co-receptor for viral entry [2].
  • DGAT inhibition: this compound inhibits diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride biosynthesis, potentially disrupting lipid-mediated signaling pathways and membrane integrity in proliferating endothelial cells [2].
  • VEGFR2 degradation: Recent evidence suggests that cochlioquinone analogues promote degradation of vascular endothelial growth factor receptor 2 (VEGFR2) through both proteasome and lysosome pathways, effectively downregulating this critical pro-angiogenic signaling axis [8].
  • Additional targets: this compound also demonstrates inhibitory activity against NADH-ubiquinone reductase and potential interference with other angiogenic signaling pathways, contributing to its overall efficacy [2].

The following diagram illustrates the key molecular targets and signaling pathways affected by this compound in endothelial cells:

G cluster_0 Molecular Targets cluster_1 Cellular Effects Cochlioquinone_A Cochlioquinone_A CCR5 CCR5 Cochlioquinone_A->CCR5 Antagonizes DGAT DGAT Cochlioquinone_A->DGAT Inhibits VEGFR2 VEGFR2 Cochlioquinone_A->VEGFR2 Binds & Promotes Degradation Signaling Signaling CCR5->Signaling Disrupts DGAT->Signaling Disrupts Proteasome Proteasome VEGFR2->Proteasome Degradation Via Lysosome Lysosome VEGFR2->Lysosome Degradation Via VEGFR2->Signaling Downregulates Proliferation Proliferation Signaling->Proliferation Decreases Migration Migration Signaling->Migration Decreases TubeFormation TubeFormation Signaling->TubeFormation Decreases

Experimental Protocols for Mechanistic Studies

VEGFR2 Degradation Analysis:

  • Cell treatment and surface protein isolation: Treat HUVECs (80-90% confluence) with this compound (1-10 μM) for 0.5-4 hours. For surface protein isolation, use cell surface protein isolation kit following manufacturer's instructions [8].
  • Western blot analysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate proteins (20-40 μg) by SDS-PAGE, transfer to PVDF membranes, block with 5% BSA, and incubate with primary antibodies against VEGFR2, phospho-VEGFR2, ERK, phospho-ERK, and β-actin (loading control) overnight at 4°C. After HRP-conjugated secondary antibody incubation, develop using ECL reagent and quantify band intensity [8].
  • Flow cytometry for surface VEGFR2: Harvest treated cells using Accutase, incubate with anti-VEGFR2-PE antibody for 30 minutes on ice, wash with PBS, and analyze using flow cytometry with 10,000 events per sample [8].

CCR5 Binding Assay:

  • Competitive binding: Prepare membranes from CCR5-expressing cells. Incubate with fixed concentration of radiolabeled CCR5 ligand and increasing concentrations of this compound (0.1-100 μM) in binding buffer for 1-2 hours at room temperature. Filter through GF/B filters, wash, and measure radioactivity to determine IC₅₀ [2].

DGAT Activity Assay:

  • Enzyme activity measurement: Prepare microsomal fractions from rat liver or DGAT-expressing cells. Incubate with diacylglycerol and [¹⁴C]oleoyl-CoA substrates in presence of this compound (1-100 μM) for 30-60 minutes at 37°C. Extract lipids, separate by TLC, and quantify radiolabeled triglycerides to determine inhibitory potency [2].

Research Applications and Practical Considerations

Experimental Design and Optimization

Successful evaluation of this compound's anti-angiogenic activity requires careful experimental design with appropriate controls and optimization steps. Key considerations include:

  • Dose selection: Based on published data, effective concentrations for in vitro assays typically range from 0.1-10 μg/mL (approximately 0.2-20 μM), while in vivo studies utilize doses of 1-10 mg/kg/day. Include a broad concentration range in initial experiments to establish dose-response relationships [5] [2].
  • Time course considerations: Anti-angiogenic effects manifest at different timepoints depending on the assay: tube formation (4-18 hours), invasion (6-24 hours), proliferation (48-72 hours), and in vivo responses (5-14 days). Include multiple timepoints in experimental designs to capture dynamic responses [5] [6].
  • Appropriate controls: Always include vehicle controls (DMSO, typically ≤0.1%), positive controls (e.g., Suramin for tube formation, TNP-470 for Matrigel plug), and relevant reference compounds where available. Normalize results to vehicle-treated controls for quantitative comparisons [6] [7].
  • Cell passage number: Use endothelial cells at low passage numbers (preferably passages 3-8) to maintain phenotypic stability and angiogenic capacity. Monitor endothelial marker expression (e.g., CD31, vWF) regularly to confirm cell identity [5] [8].
Data Interpretation and Troubleshooting

Interpreting results:

  • Specificity of anti-angiogenic effect: this compound demonstrates selective inhibition of endothelial cells compared to other cell types. Confirm this specificity by comparing IC₅₀ values across different cell types and ruling out general cytotoxicity through parallel LDH release assays [5] [8].
  • Multi-parameter assessment: Angiogenesis is a multi-step process, so evaluate this compound across complementary assays (proliferation, migration, tube formation) to develop a comprehensive activity profile. Compounds affecting only single parameters may have limited therapeutic efficacy [5] [4].
  • Mechanistic integration: Correlate functional anti-angiogenic activity with effects on molecular targets (VEGFR2 degradation, CCR5 antagonism) to establish mechanistic links and strengthen conclusions [2] [8].

Common troubleshooting issues:

  • High background in Matrigel assays: Optimize Matrigel concentration and ensure proper polymerization. Include negative controls without pro-angiogenic factors to assess baseline vascularization [6].
  • Variable CAM responses: Standardize egg source, developmental stage, and application technique. Exclude embryos with developmental abnormalities from analysis [7].
  • Inconsistent tube formation: Use consistent cell seeding density and passage number. Test different Matrigel batches for supporting robust tube formation [5].

The following workflow diagram summarizes the recommended experimental approach for evaluating this compound's anti-angiogenic activity:

G cluster_0 Initial Screening cluster_1 In Vivo Confirmation cluster_2 Mechanistic Evaluation Start Start InVitro InVitro Start->InVitro TubeForm TubeForm InVitro->TubeForm Invasion Invasion InVitro->Invasion Proliferation Proliferation InVitro->Proliferation InVivo InVivo TubeForm->InVivo Invasion->InVivo Proliferation->InVivo MatrigelPlug MatrigelPlug InVivo->MatrigelPlug CAM CAM InVivo->CAM Mechanistic Mechanistic MatrigelPlug->Mechanistic CAM->Mechanistic VEGFR2Assay VEGFR2Assay Mechanistic->VEGFR2Assay CCR5Binding CCR5Binding Mechanistic->CCR5Binding Integration Integration VEGFR2Assay->Integration CCR5Binding->Integration

Conclusion

This compound represents a promising anti-angiogenic agent with demonstrated efficacy across multiple in vitro and in vivo assay systems. Its unique multi-target mechanism, affecting VEGFR2 stability, CCR5 signaling, and DGAT activity, provides a strong foundation for further therapeutic development. The comprehensive protocols outlined in this document provide researchers with standardized methods to evaluate its activity, enabling consistent assessment across different laboratories and facilitating comparison with related compounds.

The dose-dependent responses observed across various angiogenesis assays, coupled with its favorable selectivity profile toward endothelial cells, position this compound as both a valuable research tool for studying angiogenesis mechanisms and a promising candidate for further development as a therapeutic agent. Future research directions should focus on combination studies with established anti-cancer agents, detailed pharmacokinetic profiling, and exploration of its efficacy in additional disease models where angiogenesis plays a pathogenic role.

References

Comprehensive Application Notes and Protocols: Cochlioquinone A and its Derivatives for Apoptosis Induction in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Cochlioquinones are a class of naturally occurring quinone-based compounds primarily isolated from various fungal species, particularly those belonging to the Bipolaris genus. These compounds have attracted significant attention in cancer research due to their potent apoptosis-inducing capabilities against various cancer cell lines. Cochlioquinone A and its structural analogs represent a promising scaffold for developing novel anticancer therapeutics that function through targeted activation of apoptotic pathways in malignant cells. These compounds are characterized by a 1-alkylated-3,5-dihydroxyphenyl derivative coupled with a farnesyl-OPP unit, which contributes to their diverse biological activities [1].

The interest in cochlioquinones stems from their broad-spectrum bioactivities, including phytotoxic, antimicrobial, anti-angiogenic, and cytotoxic properties. Research over the past decades has identified less than 30 natural cochlioquinone derivatives, mainly from phytopathogenic fungi genera Bipolaris and Stachybotrys [1]. Recent studies have expanded the sources of these compounds to include endophytic fungi, such as Bipolaris sorokiniana isolated from the medicinal plant Pogostemon cablin [1]. The structural diversity among cochlioquinone derivatives, including the recently discovered compounds with rare benzothiazin-3-one and indole-4,7-dione moieties, provides a rich chemical landscape for structure-activity relationship studies and drug development [1].

Anticancer Activity Data Summary

Extensive research has demonstrated the potent cytotoxicity of cochlioquinone derivatives across various cancer cell lines. The table below summarizes the key activity data for prominent cochlioquinone compounds:

Table 1: Anticancer Activity of Cochlioquinone Derivatives

Compound Cancer Cell Line Activity/IC₅₀ Key Observations Source
Cochlioquinone F HCT116 colon cancer Apoptosis induction at 10-30 μM Caspase activation, cytochrome c release, Bcl-2 downregulation [2]
Anhydrothis compound HCT116 colon cancer Most potent apoptosis induction Strongest activity in inducing apoptosis; mitochondrial pathway involvement [2]
Isocochlioquinones A & C HCT116 colon cancer Apoptosis induction at 10-30 μM Significant apoptosis-inducing effects [2]
Isocochlioquinone D Multiple cancer lines Cytotoxic activity Novel structure with benzothiazin-3-one moiety [1]
Cochlioquinone G Multiple cancer lines Cytotoxic activity First cochlioquinone with indole-4,7-dione fragment [1]
Cochlioquinone derivatives MCF-7, NCI-H460, SF-268, HepG2 Varied cytotoxicity Structure-activity relationship established [1]

The antiproliferative effects of cochlioquinone derivatives have been evaluated using standardized assays such as the sulforhodamine B (SRB) assay, revealing differential sensitivity across various cancer types [1]. Structure-activity relationship (SAR) studies indicate that specific structural modifications, particularly to the quinone core and side chains, significantly influence the potency and selectivity of these compounds. For instance, anhydrothis compound demonstrated the strongest apoptosis-inducing activity among the tested derivatives in HCT116 colon cancer cells, highlighting the importance of specific structural features for optimal bioactivity [2].

Apoptosis Induction Mechanisms

Molecular Pathways and Targets

Cochlioquinone derivatives induce apoptosis primarily through the mitochondrial (intrinsic) pathway, characterized by several key molecular events. Treatment of HCT116 colon cancer cells with active compounds like anhydrothis compound results in caspase activation, cytochrome c release from mitochondria, and downregulation of Bcl-2 protein [2]. These events represent critical checkpoints in the commitment to apoptotic cell death and indicate direct engagement of the core apoptotic machinery.

The Bcl-2 family of proteins plays a central regulatory role in cochlioquinone-mediated apoptosis. This protein family includes both pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that control mitochondrial outer membrane integrity [3]. The observed downregulation of Bcl-2 in response to cochlioquinone treatment disrupts the balance between these opposing factors, promoting mitochondrial membrane permeabilization. This allows the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, where they trigger the caspase cascade through formation of the apoptosome complex [3] [4].

The following diagram illustrates the core apoptosis signaling pathways targeted by cochlioquinone derivatives:

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cochlioquinone Derivatives Bcl2 Bcl-2 Downregulation compound->Bcl2 DR Death Receptor Activation compound->DR BaxBak Bax/Bak Activation Bcl2->BaxBak Mmp Mitochondrial Membrane Permeabilization BaxBak->Mmp CytoC Cytochrome c Release Mmp->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 FADD FADD/TRADD DR->FADD Casp8 Caspase-8 Activation FADD->Casp8 Bid Bid Cleavage Casp8->Bid Casp8->Casp3 Bid->Mmp tBid subcluster_common subcluster_common Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Regulation and Key Proteins

Apoptosis induction by cochlioquinones involves dysregulation of critical checkpoints that normally maintain cellular homeostasis. The process is characterized by morphological changes including cell shrinkage, chromatin condensation, DNA fragmentation, and formation of apoptotic bodies [3] [4]. These features distinguish apoptosis from other forms of cell death such as necrosis and represent the endpoint of a carefully orchestrated molecular cascade.

Key proteins in cochlioquinone-mediated apoptosis include:

  • Caspases: Cysteine proteases that serve as both initiators (caspase-8, -9) and executioners (caspase-3, -7) of apoptosis. Cochlioquinone treatment leads to caspase activation, which cleaves cellular substrates and dismantles the cell in an orderly manner [3] [4].
  • Bcl-2 family: Anti-apoptotic members like Bcl-2 and Bcl-xL stabilize mitochondrial membranes, while pro-apoptotic members like Bax and Bak promote membrane permeabilization. The demonstrated downregulation of Bcl-2 by cochlioquinone derivatives shifts this balance toward apoptosis [3] [2].
  • Mitochondrial proteins: Release of cytochrome c activates the apoptosome complex, while Smac/DIABLO neutralizes inhibitor of apoptosis proteins (IAPs), further promoting caspase activation [3] [5].

The following workflow outlines the experimental approach for evaluating cochlioquinone-induced apoptosis:

G cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_mechanism Mechanistic Studies CellCulture Cell Culture Preparation CompoundTreatment Cochlioquinone Treatment CellCulture->CompoundTreatment TimeCourse Time-Course Incubation CompoundTreatment->TimeCourse Viability Viability Assays (MTT/SRB) TimeCourse->Viability Morphology Morphological Assessment TimeCourse->Morphology Molecular Molecular Analysis TimeCourse->Molecular Pathway Pathway Analysis Viability->Pathway CaspaseAssay Caspase Activity Morphology->CaspaseAssay Mitochondrial Mitochondrial Function Molecular->Mitochondrial

Experimental Protocols

Cell Culture and Compound Treatment

This protocol provides standardized methods for evaluating the apoptosis-inducing effects of cochlioquinone derivatives on cancer cell lines, with specific optimization based on published studies using HCT116 colon cancer cells and other validated models [2] [1].

4.1.1 Materials and Reagents
  • Cancer cell lines: HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), SF-268 (CNS glioma), HepG-2 (hepatocellular carcinoma)
  • Culture media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • Cochlioquinone derivatives: Prepare stock solutions in DMSO at 10-100 mM concentration, aliquot, and store at -20°C
  • Antibiotics: Gentamicin (50 mg/mL stock)
  • Detergent: Triton X-100 (0.2% in PBS)
4.1.2 Cell Culture and Treatment Procedure
  • Cell maintenance: Culture cells in appropriate medium at 37°C in a humidified 5% CO₂ incubator. Maintain cells in exponential growth phase by passaging at 70-80% confluence.
  • Experimental plating:
    • For adherent cells: Seed cells in 96-well plates (5×10³ cells/well for viability assays) or 6-well plates (5×10⁵ cells/well for molecular analysis)
    • For suspension cells: Adjust density to 1×10⁵ cells/mL for experimental setup
  • Compound treatment:
    • Prepare working concentrations of cochlioquinone derivatives by diluting stock solutions in culture medium (final DMSO concentration ≤0.1%)
    • Apply treatment compounds to cells at desired concentrations (typically 1-100 μM range based on preliminary assays)
    • Include negative controls (vehicle-only treated cells) and positive controls (e.g., 1-10 μM staurosporine or 0.2 μg/mL doxorubicin) [6]
  • Incubation: Incubate treated cells for 2-48 hours at 37°C in 5% CO₂, with specific time points (e.g., 8, 12, 16, 24, 48 hours) for different apoptosis assays.
Apoptosis Detection Methods

Multiple complementary techniques should be employed to confirm and quantify apoptosis induction by cochlioquinone derivatives:

4.2.1 Caspase Activity Assessment

Caspase activation represents a definitive marker of apoptosis commitment:

  • Sample preparation: Harvest treated cells by centrifugation (300-350 × g for 5 minutes) and wash with cold PBS
  • Cell lysis: Resuspend cell pellets in lysis buffer and incubate on ice for 15-30 minutes
  • Caspase assay:
    • Use fluorogenic or colorimetric caspase substrates (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9)
    • Incubate cell lysates with substrates at 37°C for 1-4 hours
    • Measure absorbance or fluorescence at appropriate wavelengths
  • Data analysis: Express caspase activity as fold-increase over vehicle-treated controls [2]
4.2.2 Mitochondrial Membrane Potential (ΔΨm) Analysis

Disruption of mitochondrial membrane integrity represents an early apoptosis event:

  • Staining: Incubate treated cells with JC-1 dye (5 μg/mL) or tetramethylrhodamine ethyl ester (TMRE, 50-100 nM) for 15-30 minutes at 37°C
  • Analysis:
    • For JC-1: Measure fluorescence shift from red (aggregates) to green (monomers) using flow cytometry or fluorescence microscopy
    • For TMRE: Monitor fluorescence decrease indicating depolarization
  • Quantification: Calculate percentage of cells with lost mitochondrial membrane potential [4]
4.2.3 DNA Fragmentation and TUNEL Assay

Late apoptosis characterization through nuclear DNA damage:

  • Cell fixation: Harvest cells and fix with 4% paraformaldehyde for 15 minutes at room temperature
  • Permeabilization: Treat with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice
  • TUNEL reaction: Incubate with TdT enzyme and fluorescent-dUTP according to manufacturer's protocol
  • Analysis:
    • Analyze by flow cytometry or fluorescence microscopy
    • Counterstain with DAPI or PI to visualize total DNA
  • Quantification: Calculate percentage of TUNEL-positive cells relative to total cell count [4]

Table 2: Apoptosis Detection Methods and Applications

Method Target Application Key Steps Advantages
Caspase Activity Caspase-3, -8, -9 Early to mid-apoptosis Cell lysis, substrate incubation, fluorescence detection Quantitative, specific to apoptosis
Annexin V/PI Staining Phosphatidylserine exposure Early apoptosis Live cell staining, flow cytometry Distinguishes early vs. late apoptosis
TUNEL Assay DNA fragmentation Late apoptosis Fixation, permeabilization, labeling Specific for apoptotic nuclei
Mitochondrial Potential ΔΨm Early apoptosis Fluorescent dye incubation, flow cytometry Early detection, functional assessment
Western Blotting Bcl-2, cytochrome c, PARP Pathway analysis Protein extraction, electrophoresis, detection Mechanistic insight, multiple targets

Research Applications and Therapeutic Development

Cochlioquinone derivatives represent promising lead compounds for anticancer drug development due to their potent apoptosis-inducing capabilities and unique mechanisms of action. Several research applications and development strategies have emerged from the current understanding of these compounds:

Combination Therapy Approaches

The apoptosis-inducing effects of cochlioquinones can be enhanced through rational combination strategies. Research with other natural compounds has demonstrated that synergistic interactions can overcome treatment resistance and improve therapeutic efficacy [5] [7]. Potential combination approaches include:

  • Chemotherapy sensitization: Cochlioquinones may enhance the efficacy of conventional chemotherapeutic agents by lowering apoptotic thresholds in resistant cancer cells, similar to the effects observed with TRAIL receptor agonists in combination with chemotherapy [5].
  • IAP antagonism: Combining cochlioquinones with Smac mimetics or other IAP antagonists may further promote caspase activation and overcome apoptosis resistance mechanisms [3] [5].
  • Bcl-2 targeting: Complementary approaches targeting anti-apoptotic Bcl-2 family proteins may synergize with cochlioquinone-mediated Bcl-2 downregulation for enhanced mitochondrial apoptosis activation [3] [2].
Structure-Activity Relationship Optimization

The diverse chemical structures of cochlioquinone derivatives provide opportunities for medicinal chemistry optimization to improve drug-like properties. Key optimization parameters include:

  • Potency enhancement: Structural modifications to the quinone core and side chains to improve binding affinity to molecular targets
  • Selectivity optimization: Engineering derivatives with improved cancer cell selectivity over normal cells to enhance therapeutic windows
  • Pharmacokinetic improvement: Modifications to address solubility, metabolic stability, and bioavailability challenges
  • Resistance mitigation: Structural changes to overcome common resistance mechanisms such as efflux transporter recognition
Translational Development Considerations

Advancing cochlioquinone derivatives toward clinical application requires addressing several key development parameters:

  • Toxicological profiling: Comprehensive assessment of in vitro and in vivo toxicity profiles to establish safety margins
  • Formulation development: Optimization of delivery systems to address solubility and stability challenges
  • Pharmacokinetic characterization: Detailed ADME studies to understand compound disposition and guide dosing strategies
  • Biomarker identification: Development of companion biomarkers to identify responsive patient populations

The potent activity of cochlioquinone derivatives against diverse cancer types, combined with their unique mechanism of action targeting mitochondrial apoptosis pathways, positions this compound class as a promising candidate for continued therapeutic development. The established protocols and application notes provided herein offer a foundation for systematic investigation and optimization of these promising anticancer agents.

References

Comprehensive Application Notes and Protocols: Extraction and Purification of Cochlioquinone A from Fungal Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cochlioquinones

Cochlioquinones represent a significant class of meroterpenoid compounds that have attracted substantial research interest due to their diverse biological activities and unique structural characteristics. These fungal-derived secondary metabolites are characterized by a distinctive 6/6/6/6 tetracyclic ring system resulting from a hybrid biosynthetic pathway that combines both polyketide and terpenoid building blocks. First discovered in 1968 from the red clover pathogen Cochliobolus miyabeanus, these compounds have since been isolated from various fungal species, particularly plant pathogens and endophytes [1] [2]. Cochlioquinones are primarily categorized into two structural classes: benzoquinone-type (featuring carbonyl groups at C-7 or C-10) and phenol-type (with hydroxyl groups at C-7 or C-10), with Cochlioquinone A being one of the most extensively studied analogues [2].

The significant interest in this compound stems from its remarkable bioactivity profile, which includes phytotoxic, antibacterial, cytotoxic, antiparasitic, and immunosuppressive effects [1] [2]. These diverse pharmacological properties position this compound as a promising lead compound for pharmaceutical development and agricultural applications. From an ecological perspective, cochlioquinones function as fungal phytotoxins that facilitate host infection by plant pathogenic fungi, but they also contribute to plant defense mechanisms when produced by endophytic fungi [3]. This dual role in fungal-plant interactions highlights the ecological significance of these metabolites while underscoring their potential utility in developing bioinspired agrochemicals.

Chemistry and Biosynthesis

Structural Characteristics

This compound possesses a molecular formula of C~30~H~44~O~8~ and features the characteristic tetracyclic ring system common to all cochlioquinones [2]. The compound's core structure consists of a sesquiterpenoid moiety derived from the mevalonic acid pathway fused to a polyketide component biosynthesized through fungal polyketide synthases. This complex architecture incorporates multiple chiral centers and various oxygen-containing functional groups, including ketone, ether, and hydroxyl functionalities, which contribute significantly to its biological activity and physicochemical properties.

Structural diversification among cochlioquinones arises primarily through post-biosynthetic modifications, including oxidation, esterification, heterocyclization, and spontaneous rearrangement reactions [1]. These modifications generate a structurally diverse family of natural products, with eighty-one distinct analogues identified to date [1]. The absolute configuration of this compound has been unequivocally determined through X-ray crystallographic analysis [2], which reveals specific stereochemical features essential for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing two-dimensional techniques such as COSY, HSQC, and HMBC, provides powerful tools for structural elucidation and confirmation of this compound identity and purity.

Biosynthetic Pathway

The biosynthesis of this compound follows the polyketide-terpenoid hybrid pathway characteristic of meroterpenoids [1]. Isotopic tracer studies and recent bioinformatic analyses have elucidated key steps in this pathway:

  • Polyketide chain assembly: A tetraketide synthase catalyzes the formation of the aromatic precursor through sequential condensation of acetyl and malonyl units
  • Terpenoid incorporation: A farnesyl diphosphate moiety derived from the mevalonate pathway is attached to the polyketide intermediate
  • Cyclization reactions: Enzymatic and spontaneous cyclizations form the characteristic tetracyclic ring system
  • Oxidative modifications: Cytochrome P450 enzymes introduce various oxygen functionalities
  • Side chain elaboration: Additional tailoring reactions, including acylations and methylations, generate the final product

Recent investigations by Ge's research group have significantly advanced our understanding of this compound biosynthesis through combined bioinformatic, chemical, and genetic approaches [2]. These studies have identified key biosynthetic gene clusters responsible for cochlioquinone production, opening possibilities for metabolic engineering and combinatorial biosynthesis approaches to enhance production yields or generate novel analogues.

Fungal Sources and Cultivation

Natural Producers

This compound has been isolated from a diverse range of fungal species, with the highest yields typically obtained from plant pathogenic fungi and certain endophytic strains. The most significant natural producers include:

  • Cochliobolus miyabeanus: The original source of this compound [2]
  • Bipolaris sorokiniana: Produces various cochlioquinone analogues with high yields [4]
  • Drechslera sacchari: Source of multiple bioactive cochlioquinones [2]
  • Bipolaris cynodontis: Produces this compound along with several derivatives [2]
  • Stachybotrys bisbyi: Yields epi-cochlioquinone A, a structural variant [2]

Fungal identification should be confirmed through morphological characterization and molecular techniques such as 18S rRNA sequencing [5]. For research purposes, authenticated strains can be obtained from culture collections such as the Chinese Academy of Agricultural Sciences (strain ACCC36805) [4] or the National Agricultural Science Research Institute of the Rural Development Administration [6].

Cultivation Conditions

Optimal production of this compound requires carefully controlled fermentation conditions. The following protocol has been successfully employed for this compound production from Bipolaris sorokiniana [4]:

  • Culture maintenance: Maintain fungal strains on Potato Dextrose Agar (PDA) at 25°C for 10-14 days [4]
  • Seed culture preparation: Inoculate mycelial fragments or spores into liquid seed medium (typically Potato Dextrose Broth)
  • Fermentation scale-up: Transfer seed culture to solid rice medium or liquid production media at 5-10% inoculation volume
  • Incubation conditions: Incubate stationary cultures at 25°C for 45 days to maximize secondary metabolite production [4]

For solid-state fermentation, which often yields higher cochlioquinone production [4]:

  • Prepare rice medium by autoclaving 100 g rice and 110 mL distilled water in 1 L Erlenmeyer flasks
  • Inoculate with fungal mycelium or spore suspension
  • Incubate statically at 25°C for 45 days
  • Monitor fungal growth and metabolite production periodically

Table 1: Optimal Culture Conditions for this compound Production

Parameter Optimal Condition Notes
Temperature 25°C Consistent temperature critical for yield
Incubation Period 45 days Extended time for secondary metabolism
Medium Rice-based solid medium Superior to liquid media for production
pH Natural (∼5.5-6.0) Not typically adjusted
Light/Dark Cycle Dark conditions Light can influence secondary metabolism

Extraction Protocols

Biomass Processing

Following the fermentation period, process the fungal biomass to extract this compound:

  • Solid-state fermentation: Extract the entire contents of fermentation flasks (rice and mycelium) with ethyl acetate [4]
  • Liquid fermentation: Separate mycelial biomass from culture broth by filtration or centrifugation; extract mycelium and broth separately
  • Biomass comminution: Grind or homogenize the fungal biomass to increase surface area for improved extraction efficiency

For large-scale operations, various mechanical disruption methods can be employed to enhance compound release, including bead milling, sonication, or high-pressure homogenization.

Extraction Methods

The following extraction protocol has been optimized specifically for this compound from fungal biomass:

  • Homogenization: Thoroughly mix fermented solid medium with ethyl acetate (1:3 w/v) [4]
  • Maceration: Allow the mixture to stand at 20°C with occasional shaking for 24 hours [6]
  • Filtration: Separate the organic phase from solid biomass using filter paper (Whatman Grade 2) [6]
  • Re-extraction: Repeat the extraction process 2-3 times to maximize recovery
  • Concentration: Combine ethyl acetate extracts and concentrate under reduced pressure at 30°C using a rotary evaporator [6]
  • Defatting: For crude extracts with high lipid content, partition between n-hexane and 90% methanol; collect the methanol phase [6]

Alternative extraction methods include:

  • Soxhlet extraction: Suitable for larger-scale operations but may require optimization to prevent thermal degradation
  • Ultrasound-assisted extraction: Can improve efficiency and reduce extraction time
  • Supercritical fluid extraction: Using CO~2~ with modifiers; offers advantages for green chemistry approaches

Table 2: Comparison of Extraction Methods for this compound

Method Efficiency Time Scale Suitability Notes
Maceration Moderate-High 24-72 hours Research scale Simple, preserves compound integrity
Soxhlet High 6-24 hours Pilot scale Potential thermal degradation
Ultrasound High 30-60 min Research scale Efficient, requires optimization
Supercritical CO~2~ Variable 1-4 hours All scales Green method, needs modifier

Purification Strategies

Preliminary Fractionation

Initial fractionation of the crude extract is essential for simplifying subsequent purification steps:

  • Liquid-liquid partitioning: Partition the concentrated extract between ethyl acetate and water (1:1 v/v); collect the organic layer containing this compound
  • Vacuum liquid chromatography (VLC): Pack a chromatography column with silica gel (200-300 mesh) and load the sample. Elute with stepwise gradient of increasing polarity:
    • Start with 100% petroleum ether
    • Progress to petroleum ether:ethyl acetate (from 9:1 to 1:1)
    • Finish with 100% ethyl acetate and finally methanol
  • Fraction monitoring: Analyze fractions by TLC (Silica gel 60 F~254~ plates) using chloroform:methanol:1-butanol:water (4:5:6:4) as mobile phase [6]
  • Fraction pooling: Combine fractions containing this compound (R~f~ ~0.5-0.6 under specified TLC conditions) based on TLC visualization under UV light (254 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating
Chromatographic Purification

Advanced chromatographic techniques are required for obtaining high-purity this compound:

  • Flash chromatography: Employ silica gel column with chloroform:methanol gradient (from 98:2 to 90:10) for intermediate purification
  • Size exclusion chromatography: Use Sephadex LH-20 with methanol as mobile phase to remove pigments and salts
  • Preparative thin-layer chromatography (PTLC): For final purification, use silica gel PTLC plates with chloroform:methanol (9:1) as developing solvent [4]
  • Reversed-phase HPLC: As a final purification step, employ C~18~ column (250 × 10 mm, 5 μm) with isocratic elution of acetonitrile:water (75:25) at 2 mL/min flow rate; monitor at 254 nm [4]

For consistent results in HPLC purification:

  • Maintain column temperature at 25°C
  • Use injection volumes of 100-200 μL of concentrated sample (10-20 mg/mL in methanol)
  • Collect peaks with retention time corresponding to authentic this compound standard (if available)
  • Analyze purity by analytical HPLC (>95% for biological testing)

Analytical Methods and Quality Control

Compound Identification

Structural confirmation of purified this compound should include multiple analytical techniques:

  • NMR spectroscopy: Record ^1^H NMR (600 MHz), ^13^C NMR (150 MHz), and 2D NMR (COSY, HSQC, HMBC) spectra in CDCl~3~ or DMSO-d~6~ [1] [2]. Key ^1^H NMR signals for this compound include characteristic aromatic proton (δ~H~ 6.85 ppm) and methoxy group (δ~H~ 3.75 ppm) resonances [2]
  • Mass spectrometry: Perform High-Resolution Mass Spectrometry (HRMS) using ESI or APCI ionization in positive mode; expected m/z for C~30~H~44~O~8~ [M+H]^+^ is 533.3115 [4]
  • X-ray crystallography: When possible, obtain single crystals for definitive structural confirmation by X-ray diffraction [2]
Quality Assessment

Establish rigorous quality control parameters for this compound:

  • Purity determination: Analytical HPLC with photodiode array detection (C~18~ column, acetonitrile:water gradient, 254 nm) should indicate ≥95% purity
  • Stability assessment: Monitor compound stability under various storage conditions (-20°C, 4°C, room temperature) in light and dark conditions
  • Stock solution preparation: Prepare standardized stock solutions in DMSO or methanol; store at -20°C protected from light

Biological Activities and Applications

This compound exhibits a diverse range of biological activities with potential pharmaceutical and agricultural applications:

Table 3: Documented Biological Activities of this compound

Activity Experimental Model Potency/IC~50~ Potential Applications References
Phytotoxic Various plants Variable (dose-dependent) Bioherbicide [2]
Antibacterial Bacterial pathogens Moderate activity Antimicrobial agent [2]
Cytotoxic Cancer cell lines Variable by cell type Anticancer lead [2]
Antiparasitic Parasitic organisms Not specified Antiparasitic drug [2]
DGK Inhibition Enzyme assay Potent inhibitor Immunomodulation [2]
Antiangiogenic Angiogenesis models Not specified Cancer therapy [2]

The structure-activity relationships (SAR) of cochlioquinones indicate that specific structural features, including the quinone moiety, side chain length, and stereochemistry, significantly influence their biological activity [1]. These SAR insights provide valuable guidance for medicinal chemistry optimization campaigns aimed at enhancing desired activities while reducing potential toxicity.

Applications in Drug Discovery and Development

Protocol Implementation

The extraction and purification protocols outlined herein support various drug discovery applications:

  • High-throughput screening: Generate pure this compound for inclusion in compound libraries
  • Lead optimization: Provide sufficient quantities for semi-synthetic derivatization programs
  • Mechanistic studies: Supply material for target identification and validation experiments
  • Preclinical development: Enable scale-up for pharmacokinetic and toxicological evaluations

For screening programs, particular attention should be paid to solvent selection for stock solutions, with DMSO being the preferred solvent for biological assays. Recommended storage conditions for long-term preservation include lyophilization followed by storage at -80°C under inert atmosphere.

Scaling Considerations

Transitioning from research-scale to pilot-scale production requires several considerations:

  • Extraction efficiency: Optimize solvent-to-biomass ratio and extraction time for larger volumes
  • Purification throughput: Replace preparative TLC with flash chromatography or MPLC for larger quantities
  • Process economics: Evaluate solvent recycling and recovery to reduce costs
  • Quality control: Implement in-process monitoring and analytical controls to ensure batch-to-batch consistency

Workflow Visualization

The following diagram illustrates the complete workflow for this compound extraction and purification from fungal sources:

cochlioquinone_workflow cluster_production Production Phase cluster_purification Purification Phase cluster_validation Validation Phase start Fungal Strain Selection (C. miyabeanus, B. sorokiniana) cultivation Solid-State Fermentation Rice medium, 25°C, 45 days start->cultivation Strain activation extraction Biomass Extraction Ethyl acetate, 24h, room temperature cultivation->extraction Biomass processing concentration Extract Concentration Rotary evaporation, 30°C extraction->concentration Filtration fractionation Preliminary Fractionation Vacuum Liquid Chromatography concentration->fractionation Crude extract purification Chromatographic Purification Flash chromatography, PTLC, or HPLC fractionation->purification Enriched fractions identification Structural Identification NMR, MS, X-ray crystallography purification->identification Pure compound qc Quality Control HPLC purity assessment, stability testing identification->qc Confirmed structure applications Bioactivity Assessment & Applications qc->applications Validated material

Figure 1: Comprehensive workflow for this compound production, purification, and validation from fungal sources

Troubleshooting and Optimization

Common challenges in this compound extraction and purification with recommended solutions:

  • Low yield in fermentation: Optimize culture conditions, consider strain improvement through mutagenesis, or explore alternative fungal isolates
  • Co-elution in chromatography: Employ orthogonal separation methods (normal-phase followed by reversed-phase chromatography) or adjust gradient programs
  • Compound degradation: Minimize light exposure, avoid extreme pH conditions, and maintain low temperatures during processing
  • Purity limitations: Implement additional purification steps or consider crystallization for final purity improvement

For process optimization, employ design of experiments (DoE) methodologies to systematically evaluate critical parameters including extraction time, solvent composition, temperature, and chromatographic conditions.

Conclusion

The protocols presented herein provide robust methodologies for the efficient extraction and purification of this compound from fungal sources. The comprehensive approach—from fungal cultivation through to quality control—ensures researchers can obtain high-quality material for biological evaluation and further development. The structural complexity and promising bioactivities of this compound continue to make it an attractive target for natural product research, with potential applications spanning pharmaceutical development, agricultural chemistry, and chemical biology. Continued method refinement will focus on sustainability improvements, process intensification, and integration with metabolic engineering approaches to enhance titers and support advanced development programs.

References

Cochlioquinone A in plant defense mechanism studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Cochlioquinone A Activity

The following table summarizes the known biological activity of this compound from a study on leishmaniasis, a parasitic disease. Data on its activity in plant defense contexts is not available in the searched literature.

Property Value / Description Experimental Context
Source Organism Endophytic fungus Cochliobolus sp. (strain UFMGCB-555) [1] Isolated from plant Piptadenia adiantoides (Fabaceae) [1]
Reported Bioactivity Leishmanicidal (anti-parasitic) [1] Effective against amastigote-like forms of Leishmania amazonensis [1]
EC₅₀ (Anti-Leishmania) 1.7 µM (95% confidence interval: 1.6 to 1.9 µM) [1] Concentration required to kill 50% of parasites in vitro [1]
Cytotoxicity Selectivity Not active against three human cancer cell lines (MCF-7, TK-10, UACC-62) [1] Indicates selective toxicity towards the parasite over these mammalian cells [1]

Experimental Protocols for Leishmanicidal Activity Assessment

Since the primary studied activity of this compound is leishmanicidal, the protocols are centered around this application.

Protocol 1: Isolation and Identification of this compound

This protocol outlines the bioassay-guided fractionation used to isolate this compound from the endophytic fungus [1].

  • Fungal Cultivation:

    • Inoculate the fungus Cochliobolus sp. (UFMGCB-555) on Malt Extract Agar (MEA) plates.
    • Incubate at 28 ± 2°C for 14 days.
  • Crude Extract Preparation:

    • Transfer the fungal biomass from the culture plates to ethyl acetate.
    • Allow the mixture to stand at room temperature for 48 hours for extraction.
    • Filter the organic phase and concentrate the solvent using a rotary evaporator at 45°C to obtain the crude extract.
  • Bioassay-Guided Fractionation:

    • Use the Trypanothione Reductase (TryR) assay to guide the fractionation process. This enzyme is a validated drug target for kinetoplastid parasites.
    • Subject the active crude extract to chromatographic separation (e.g., column chromatography).
    • Test all resulting fractions for TryR inhibition and leishmanicidal activity.
    • Continue to isolate and purify compounds from the most active fractions.
  • Compound Identification:

    • Identify the active compounds, this compound and isothis compound, using spectroscopic methods.
Protocol 2: Assessing Anti-Leishmanial Activity *In Vitro*

This protocol details the method used to determine the EC₅₀ value of this compound against Leishmania amazonensis [1].

  • Parasite Culture:

    • Maintain amastigote-like forms of L. amazonensis in a suitable culture medium.
  • Compound Treatment:

    • Prepare a dilution series of this compound in the culture medium.
    • Expose the parasites to various concentrations of the compound. A negative control (parasites without the compound) must be included.
  • Incubation and Viability Assessment:

    • Incubate the cultures for a defined period.
    • Assess parasite viability. The specific method (e.g., microscopic counting, colorimetric assay) was not detailed in the available source, but common methods include MTT or Alamar Blue assays.
  • Data Analysis:

    • Calculate the percentage of parasite death at each concentration relative to the control.
    • Use statistical software (e.g., non-linear regression) to determine the EC₅₀ value from the dose-response curve.
Protocol 3: Cytotoxicity Selectivity Screening

This protocol confirms the compound's selectivity for the parasite over mammalian cells [1].

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7, TK-10, UACC-62) in appropriate culture media.
  • Compound Exposure:

    • Treat the cells with this compound at the same range of concentrations used in the anti-leishmanial assay.
  • Viability Measurement:

    • After incubation, measure cell viability using a standard cytotoxicity assay (e.g., MTT, SRB).
    • Calculate the percentage of viable cells relative to an untreated control.

Potential Research Pathway for Plant Defense

Although not directly documented, the discovery of this compound in a plant-associated endophytic fungus suggests a potential research avenue for plant defense. The diagram below illustrates a hypothetical workflow to investigate this potential role.

Start Start: this compound from Endophytic Fungus P1 1. Plant-Pathogen Assays • Fungal pathogens (e.g., Botrytis) • Bacterial pathogens (e.g., Pseudomonas) Start->P1 P2 2. Defense Signaling Analysis • Phytohormone levels (SA, JA) • Defense gene expression (PR-1, PDF1.2) P1->P2 If antimicrobial activity found P3 3. Elicitor Activity Test • Apply to plant tissue • Measure defense marker induction P2->P3 If defense markers are upregulated P4 4. Mode of Action Study • Cellular localization • Target identification P3->P4 End Output: Defined Role in Plant Defense/Immunity P4->End

Research Implications and Future Directions

The promising leishmanicidal activity and selectivity of this compound make it a valuable candidate for further investigation.

  • Drug Discovery for Neglected Diseases: this compound represents a attractive lead compound for developing new drugs against leishmaniasis, a neglected tropical disease [1]. Future work should focus on mechanism of action studies, structural optimization, and in vivo efficacy models.
  • Exploring the Plant-Fungal Interaction: The presence of such a potent metabolite in an endophytic fungus raises questions about its ecological role within the host plant. It is plausible that this compound helps the plant defend against pathogens or pests, contributing to a mutualistic relationship. Research following the pathway above could validate this hypothesis.

Knowledge Gap Disclaimer

References

Application Notes and Protocols: Cochlioquinone A as a Diacylglycerol Acyltransferase (DGAT) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cochlioquinone A is a fungal meroterpenoid first isolated from pathogens such as Cochliobolus miyabeanus and Drechslera sacchari [1]. This compound features a characteristic 6/6/6/6 tetracyclic ring system and belongs to a broader class of naturally occurring metabolites known for their diverse bioactivities, including phytotoxic, antibacterial, and cytotoxic effects [1] [2]. Research has identified this compound as a specific inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triacylglycerol biosynthesis [3] [4]. Its potential to modulate lipid metabolism positions it as a valuable tool for studying metabolic diseases and a promising lead compound for therapeutic development in conditions like obesity, diabetes, and dyslipidemia [5]. These application notes consolidate the known biochemical, pharmacological, and practical information on this compound to support its use in basic and translational research.

Biological Significance and Mechanism of Action

DGAT Enzymes and Physiological Context

Diacylglycerol acyltransferase (DGAT) enzymes catalyze the final and committed step in triacylglycerol (TG) synthesis, forming an ester bond between a fatty acyl-CoA and a diacylglycerol (DG) molecule [5]. This reaction is central to the energy storage pathway, and TGs are the primary form of stored metabolic energy in eukaryotic organisms [5] [6].

  • DGAT Enzyme Families: Two distinct DGAT enzymes, DGAT1 and DGAT2, have been identified. They belong to different gene families, possess no significant sequence homology, and play non-redundant physiological roles [5].
  • Health Implications: While TG storage is essential for normal physiology, its excessive accumulation in adipose tissue leads to obesity. Ectopic deposition in non-adipose tissues like the liver, skeletal muscle, and pancreas is associated with insulin resistance, type 2 diabetes, and steatohepatitis [5] [6]. Consequently, DGAT inhibition represents a promising therapeutic strategy for these metabolic conditions.
Mechanism of this compound

This compound exerts its primary effect through the specific inhibition of diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT).

  • DGK Inhibition: this compound directly and specifically inhibits diacylglycerol kinase activity, with a reported Ki value of 3.1 µM [3]. Kinetic analysis reveals that it acts competitively with ATP and non-competitively with diacylglycerol [3]. This inhibition leads to the accumulation of diacylglycerol (DAG), which subsequently enhances the phosphorylation of an 80 kDa protein, a known substrate of protein kinase C, thereby modulating this signaling pathway [3].
  • DGAT Inhibition: this compound also directly inhibits DGAT enzyme activity [4] [7]. By blocking this final step, it prevents the synthesis of triacylglycerols, redirecting lipid metabolism and reducing lipid storage [5].

The following diagram illustrates the metabolic pathway affected by this compound and its primary molecular targets.

G FattyAcylCoA Fatty Acyl-CoA DGAT_Enzyme DGAT Enzyme FattyAcylCoA->DGAT_Enzyme Substrate Diacylglycerol Diacylglycerol (DG) ProteinKinaseC Protein Kinase C (PKC) Diacylglycerol->ProteinKinaseC Activates Diacylglycerol->DGAT_Enzyme Substrate DGK_Enzyme DGK Enzyme Diacylglycerol->DGK_Enzyme Substrate Triacylglycerol Triacylglycerol (TG) PhosphatidicAcid Phosphatidic Acid (PA) TargetPhosphorylation ↑ Phosphorylation of 80 kDa Protein ProteinKinaseC->TargetPhosphorylation DGAT_Enzyme->Triacylglycerol DGK_Enzyme->PhosphatidicAcid CochlioquinoneA This compound CochlioquinoneA->DGAT_Enzyme Inhibits CochlioquinoneA->DGK_Enzyme Inhibits (Ki = 3.1 µM)

Diagram 1: Mechanism of Action of this compound. The diagram shows the metabolic pathway of triacylglycerol synthesis and the points of inhibition by this compound. By inhibiting DGAT and DGK, the compound reduces TG production and increases DAG levels, leading to the activation of Protein Kinase C signaling [3] [5].

Quantitative Activity Data

The biological activities of this compound and its closely related analogs are summarized in the table below. This data provides a quantitative basis for comparing their potency across different experimental systems.

Table 1: Quantitative Biological Activity Data of this compound and Selected Analogs

Compound Name Molecular Formula Target/Activity Assay System Potency (IC₅₀/Ki/Effective Dose) Reference
This compound C₃₀H₄₄O₈ DGK Inhibitor In vitro enzyme assay Ki = 3.1 µM (competitive with ATP) [3]
DGAT Inhibitor Not Specified Inhibitory activity confirmed [4] [7]
Antagonist of CCR5 (anti-HIV-1) Cell-based assay Activity confirmed [4]
Anti-angiogenic Not Specified Activity confirmed [4]
Epi-cochlioquinone A C₃₀H₄₄O₈ ACAT Inhibitor Rat liver microsomes IC₅₀ = 1.7 µM [8]
LCAT Inhibitor Comparative assay ~10-fold less potent vs. ACAT [8]
Cholesterol Absorption Inhibitor In vivo (rats) 50% inhibition at 75 mg/kg [8]
Cochlioquinone A1 C₃₃H₅₀O₉ DGAT Inhibitor Not Specified Inhibitory activity confirmed [7]

Experimental Protocols

This section provides detailed methodologies for assaying DGAT activity, which is essential for evaluating the efficacy of this compound.

Protocol 1: Standard Radioactive DGAT Activity Assay

The following protocol is adapted from classical methods for measuring DGAT activity using radiolabeled substrates [5] [6].

4.1.1 Principle DGAT catalyzes the reaction: Fatty Acyl-CoA + 1,2-Diacylglycerol → Triacylglycerol + CoA-SH. The incorporation of a radiolabeled fatty acyl-CoA into a triacylglycerol product is measured.

4.1.2 Reagents and Materials

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose
  • Substrate: Radiolabeled [¹⁴C]- or [³H]-Fatty Acyl-CoA
  • Co-substrate: 1,2-Dioleoyl-sn-glycerol (DOG) dissolved in acetone
  • Cofactor: 20 mM MgCl₂
  • Lipid carrier: Bovine Serum Albumin (BSA, 2.5 mg/mL)
  • Termination/Solvent: Chloroform:MeOH (2:1, v/v)
  • TLC System: Silica gel plates and developing solvent (Hexane:Diethyl ether:Acetic acid, 80:20:1, v/v/v)

4.1.3 Procedure

  • Prepare Reaction Master Mix on ice (per reaction):
    • 20 µL of 1 M Tris-HCl (pH 7.6)
    • 4 µL of 1 M MgCl₂
    • 10 µL of 4 mM DOG in acetone
    • 10 µL of BSA (12.5 mg/mL)
    • 10 µL of Radiolabeled Fatty Acyl-CoA
    • H₂O to a final volume of 150 µL
  • Initiate Reaction: Add 50 µL of protein sample (e.g., cell lysate or microsomal membranes) to the master mix. Vortex gently.
  • Incubate: Place tubes in a 37°C water bath for 10-30 minutes.
  • Terminate Reaction: Add 4 mL of Chloroform:MeOH (2:1) to stop the reaction. Vortex thoroughly.
  • Phase Separation: Add 800 µL of H₂O, vortex, and centrifuge at 3,000 rpm for 5 minutes.
  • Lipid Extraction: Carefully aspirate the upper aqueous phase. Transfer the lower organic phase to a new tube and dry under a stream of nitrogen gas.
  • Separate Products: Resuspend the lipid extract in a small volume of chloroform and spot it on a TLC plate. Develop the plate in the pre-saturated solvent system.
  • Quantify: Identify the TG band by comparison with a standard, scrape it, and quantify radioactivity by scintillation counting.
Protocol 2: Fluorescent DGAT Activity Assay

This modified protocol uses a fluorescently labeled substrate, NBD-palmitoyl CoA, offering a safer and more cost-effective alternative to radioactive assays [6].

4.2.1 Principle The assay measures the conversion of the fluorescent substrate NBD-palmitoyl CoA and diacylglycerol into NBD-Triacylglycerol (NBD-TG), which is then separated and quantified by fluorescence imaging.

4.2.2 Reagents and Materials

  • Substrate: NBD-palmitoyl CoA (Avanti Polar Lipids, #810705P)
  • Other reagents are identical to Protocol 4.1.2.

4.2.3 Procedure

  • Reaction Setup: The steps for preparing the master mix, initiating the reaction, incubating, and extracting lipids are identical to Protocol 4.1.3, with radiolabeled substrate replaced by 500 µM NBD-palmitoyl CoA. Note: Protect reactions from direct light from this step forward.
  • TLC Separation: After drying the organic extract, resuspend the lipids in 50 µL of CHCl₃:MeOH (2:1) and spot on a TLC plate. Develop the plate as in step 4.1.3.7.
  • Visualization and Quantification: Air-dry the TLC plate for 1 hour. Image the plate using a fluorescent imager (e.g., Bio-Rad VersaDoc) with excitation at 465 nm and emission at 535 nm.
  • Data Analysis: Quantify the fluorescence intensity of the NBD-TG band using appropriate software (e.g., Quantity One). Express DGAT activity as fluorescence units of NBD-TG formed per minute per mg of protein.

The workflow for this fluorescent assay is outlined below.

G Start Prepare Master Mix with NBD-palmitoyl CoA Step1 Initiate Reaction with Protein Sample Start->Step1 Step2 Incubate at 37°C for 10 min Step1->Step2 Step3 Terminate & Extract Lipids (Chloroform:MeOH) Step2->Step3 Step4 Separate via TLC Step3->Step4 Step5 Image TLC Plate with Fluorescence Imager Step4->Step5 Step6 Quantify NBD-TG Fluorescence Intensity Step5->Step6

Diagram 2: Workflow for the Fluorescent DGAT Activity Assay. This protocol provides a non-radioactive method to measure DGAT inhibition by this compound, utilizing a fluorescent fatty acyl-CoA analog [6].

Research Applications and Notes

  • Primary Use: this compound is primarily used as a specific pharmacological inhibitor to probe the role of DGAT enzymes and diacylglycerol kinase in cellular lipid metabolism and signal transduction pathways [3] [4] [7].
  • Therapeutic Exploration: Its inhibitory activity against DGAT and anti-angiogenic properties make it a lead compound for drug discovery in metabolic diseases like obesity and diabetes [4] [5].
  • CCR5 Antagonism: this compound is an antagonist of the human chemokine receptor CCR5, which is a co-receptor for HIV-1 entry, suggesting potential applications in managing HIV infection [4].
  • SAR Insights: Although structure-activity relationship (SAR) studies for this compound are not fully mature, related analogs like Epi-cochlioquinone A show distinct activity profiles (e.g., ACAT inhibition), indicating that subtle stereochemical differences significantly impact biological activity and target selectivity [8] [1].

References

Comprehensive Application Notes and Protocols: Cochlioquinone A as NADH-Ubiquinone Reductase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cochlioquinone A

This compound is a meroterpenoid natural product first isolated from the fungal pathogen Cochliobolus miyabeanus that causes leaf spot diseases in red clover. This compound belongs to a class of polyketide-terpenoid hybrid molecules characterized by a distinctive 6/6/6/6 tetracyclic ring system formed through hybrid biosynthetic pathways combining both polyketide and terpenoid building blocks. This compound is categorized as a benzoquinone-type cochlioquinone due to the presence of a carbonyl group at either C-7 or C-10 position in its structure. As one of eighty-one identified cochlioquinone analogues, it has demonstrated significant phytotoxic, antibacterial, cytotoxic, and immunosuppressive activities, making it a compelling subject for pharmacological investigation and drug development research. [1] [2]

The primary molecular target of this compound is NADH-ubiquinone reductase (also known as mitochondrial Complex I), a crucial enzyme in the mitochondrial electron transport chain. This enzyme catalyzes the transfer of electrons from NADH to ubiquinone, coupled with proton translocation across the mitochondrial inner membrane, establishing the proton gradient essential for ATP production. Inhibition of this enzyme disrupts cellular energy metabolism, leading to various downstream biological effects that can be exploited for therapeutic applications. The specificity and potency of this compound against this enzyme make it a valuable tool for studying mitochondrial function and a promising lead compound for developing treatments for conditions involving dysregulated cellular metabolism. [2] [3]

Chemical Structure and Properties

Structural Characteristics

This compound possesses a complex molecular architecture that underpins its biological activity:

  • Molecular Formula: C~30~H~44~O~8~ [2]
  • Core Structure: A characteristic 6/6/6/6 tetracyclic ring system that forms the meroterpenoid scaffold [1] [2]
  • Structural Category: Benzoquinone-type cochlioquinone distinguished by carbonyl groups at either C-7 or C-10 positions [1] [2]
  • Biosynthetic Origin: Derived from polyketide-terpenoid hybrid biosynthesis incorporating both sesquiterpenoid and polyketide components [1]

The structural complexity of this compound allows for specific molecular interactions with its biological targets while also presenting challenges for chemical synthesis and optimization. The quinone moiety in its structure is particularly significant for its electron-transfer capabilities and potential interactions with redox-active enzymes in biological systems.

Biological Source and Production

This compound is primarily obtained through fungal fermentation using specific producer organisms:

  • Natural Sources: Originally isolated from Cochliobolus miyabeanus and subsequently found in other fungi including Bipolaris species and Drechslera sacchari [2]
  • Enhanced Production: Coculture techniques using endophytic fungi such as Clonostachys rosea and Nectria pseudotrichia have been shown to significantly increase cochlioquinone production through activation of cryptic biosynthetic gene clusters [4]
  • Fermentation Conditions: Apple juice-supplemented solid rice media has been demonstrated to alter secondary metabolism and enhance production of cochlioquinone analogues [4]

Table 1: this compound Properties and Biological Activities [2]

Property Category Specific Characteristics
Molecular Formula C~30~H~44~O~8~
Biological Source Cochliobolus miyabeanus, Drechslera sacchari
Primary Target NADH-ubiquinone reductase (Mitochondrial Complex I)
Reported Activities DGK inhibition, plant toxic activity, antiparasitic activity, antibacterial activity, cytotoxic activity
Analytical Methods NMR spectroscopy, X-ray crystallography

Mechanism of Action and Biological Significance

Inhibition of NADH-Ubiquinone Reductase

NADH-ubiquinone reductase (EC 1.6.5.9), also known as mitochondrial Complex I, represents the initial and rate-limiting step of the mitochondrial electron transport chain. This multi-subunit enzyme complex catalyzes the transfer of electrons from NADH to ubiquinone, coupled with the translocation of protons across the mitochondrial inner membrane. The reaction follows the equation: NADH + H+ + ubiquinone ⇌ NAD+ + ubiquinol, with the energy derived from this exergonic electron transfer process driving the movement of four protons across the membrane, contributing significantly to the proton motive force used for ATP synthesis. [3] [5]

This compound specifically targets this enzyme complex, disrupting its function through a mechanism that involves binding at or near the ubiquinone reduction site. This interaction prevents the normal electron transfer from iron-sulfur clusters to ubiquinone, thereby halting the electron transport chain and subsequent proton translocation. The inhibition of this critical energy-producing pathway leads to disruption of cellular ATP synthesis, increased reactive oxygen species (ROS) generation, and ultimately can trigger apoptotic pathways in sensitive cells. The specificity of this compound for Complex I makes it a valuable tool for studying mitochondrial function and a promising candidate for therapeutic applications where modulation of cellular energy metabolism is desired. [2]

G NADH NADH ComplexI Complex I NADH-Ubiquinone Reductase NADH->ComplexI Electron Donation CoQ Ubiquinone (CoQ) ComplexI->CoQ Normal Electron Transfer ROS ROS ComplexI->ROS Enhanced Production ComplexIII Complex III CoQ->ComplexIII Reduced Ubiquinol (CoQH2) ATP ATP ComplexIII->ATP ATP Synthesis CochlioquinoneA CochlioquinoneA CochlioquinoneA->ComplexI Inhibition Apoptosis Apoptosis ROS->Apoptosis Cellular Stress

Diagram 1: this compound inhibition of mitochondrial Complex I and downstream effects on electron transport chain and cellular metabolism

Broader Biological Activities

Beyond its primary mechanism of NADH-ubiquinone reductase inhibition, this compound exhibits a range of biologically significant activities:

  • Antimicrobial Effects: Demonstrates potent activity against various plant pathogens including Fusarium graminearum, Cladosporium herbarum, Cladosporium cladosporioides, Gibberella zeae, and Pythium graminicola, with inhibition rates of 62.3% and 36.2% against P. graminicola at 1000 ppm concentrations when tested alongside related compounds [6]

  • Phytotoxic Activity: Functions as a fungal phytotoxin that damages plant tissues, originally identified in pathogens causing leaf spot diseases in various crops [1] [2]

  • Cytotoxic Properties: Exhibits significant cytotoxicity against various cell lines, suggesting potential applications in anticancer drug development [2]

  • Antiparasitic Activity: Demonstrates efficacy against certain parasitic organisms, possibly through disruption of mitochondrial function similar to its effect on mammalian systems [2]

  • DGK (Diacylglycerol Kinase) Inhibition: Modulates signaling pathways through inhibition of diacylglycerol kinase, an enzyme involved in lipid-mediated cell signaling [2]

The diversity of biological activities exhibited by this compound highlights its potential as a multi-faceted tool for biological research and therapeutic development, particularly in areas requiring modulation of cellular energy metabolism or specific inhibition of mitochondrial function.

Quantitative Activity Data and Parameters

Inhibition Potency and Selectivity

The biological potency of this compound varies across different assay systems and biological targets, reflecting its complex mechanism of action and potential tissue-specific effects. While the search results do not provide explicit IC~50~ values for NADH-ubiquinone reductase inhibition, comparative data from related biological activities provide insight into its potency range. In antimicrobial testing, cochlioquinone analogues demonstrated significant growth inhibition against various rice pathogens at concentrations of 1000 ppm, with inhibition rates varying between 36.2% to 62.3% depending on the specific pathogen and compound tested. [6]

The differential sensitivity of various fungal species to this compound suggests potential selectivity in its mechanism of action. This selectivity may derive from variations in mitochondrial enzyme structures across species, differences in compound uptake and retention, or the presence of complementary resistance mechanisms in less sensitive organisms. Understanding these selectivity patterns is crucial for potential therapeutic applications where target specificity is essential to minimize off-target effects. [6]

Table 2: Biological Activity Spectrum of this compound and Analogues [2] [6]

Biological Activity Experimental System Potency/Effect
Antifungal Activity Pythium graminicola 62.3% inhibition at 1000 ppm
Antifungal Activity Fusarium graminearum Significant growth inhibition
Antifungal Activity Cladosporium species Variable inhibition
Cytotoxic Activity Various cell lines Reported activity (specific IC~50~ not provided)
DGK Inhibition Enzyme assay Reported activity (specific IC~50~ not provided)
Plant Toxicity Leaf spot pathogenesis Established phytotoxin
Structure-Activity Relationship Considerations

Analysis of the cochlioquinone family reveals several key structural features that influence biological activity:

  • Quinone Moiet: The benzoquinone-type structure appears essential for electron transfer interference and Complex I inhibition [1] [2]
  • Side Chain Modifications: Variations in esterification, oxidation, and heterocyclization patterns significantly influence potency and selectivity across different biological systems [1]
  • Stereochemical Features: The specific stereochemistry at carbon 14 (14-epi analogues) alters biological activity, demonstrating the sensitivity of target interactions to three-dimensional orientation [2]

While comprehensive quantitative structure-activity relationship (QSAR) data was not provided in the available literature, the observed variations in activity among the eighty-one known cochlioquinone analogues suggest multiple opportunities for structural optimization to enhance potency, improve selectivity, or modify pharmacological properties for specific therapeutic applications.

Experimental Protocols and Methodologies

Enzyme Inhibition Assay Protocol

Objective: This protocol describes a standardized method for evaluating the inhibitory activity of this compound against NADH-ubiquinone reductase (Complex I) using spectrophotometric monitoring of NADH oxidation.

Materials and Reagents:

  • Sample Source: Bovine heart mitochondrial preparations or commercial Complex I isolates
  • Buffer System: 25 mM potassium phosphate buffer, pH 7.5, containing 5 mM MgCl~2~
  • Substrate Solution: 2 mM NADH in assay buffer (prepare fresh daily)
  • Electron Acceptor: 1 mM ubiquinone-1 (CoQ~1~) in ethanol
  • Inhibitor Solution: this compound dissolved in DMSO (various concentrations)
  • Reference Inhibitor: Rotenone (1 mM in DMSO) as positive control
  • Equipment: UV-Visible spectrophotometer with temperature control and kinetic capability

Procedure:

  • Mitochondrial Preparation: Isolate mitochondrial fractions from bovine heart tissue using differential centrifugation. Suspend final mitochondrial pellet in assay buffer at protein concentration of 5 mg/mL.
  • Inhibitor Dilution: Prepare serial dilutions of this compound in DMSO to create concentration series (typically 0.1 μM to 100 μM).
  • Assay Mixture: Combine in cuvette:
    • 850 μL assay buffer
    • 50 μL mitochondrial suspension (250 μg protein)
    • 10 μL this compound solution or vehicle control
    • 10 μL ubiquinone-1 solution
  • Pre-incubation: Incubate assay mixture for 3 minutes at 30°C to allow inhibitor-enzyme interaction.
  • Reaction Initiation: Add 80 μL NADH solution to start reaction, mix rapidly by inversion.
  • Kinetic Measurement: Immediately monitor absorbance at 340 nm for 3-5 minutes to track NADH oxidation.
  • Control Measurements: Include samples with rotenone (complete inhibition control) and vehicle-only (uninhibited control).
  • Data Analysis: Calculate initial reaction velocities from linear portion of absorbance decrease. Determine percentage inhibition at each this compound concentration and calculate IC~50~ values using appropriate nonlinear regression analysis.

Technical Notes:

  • Maintain DMSO concentration below 1% in all assays to avoid solvent effects
  • Include appropriate blank corrections for non-enzymatic NADH oxidation
  • Verify linearity with respect to protein concentration and time
  • Perform replicates (n≥3) for each inhibitor concentration
Compound Handling and Preparation

Solubility and Storage:

  • Primary Solvent: DMSO (up to 50 mg/mL for stock solutions)
  • Alternative Solvents: Ethanol, methanol (moderate solubility)
  • Aqueous Compatibility: Poor water solubility; requires suspension or cosolvent systems for in vivo studies
  • Storage Conditions: -20°C protected from light; stable for at least 6 months under these conditions

Working Solution Preparation:

  • Prepare primary stock solution at 10-50 mM in anhydrous DMSO
  • Aliquot and store at -20°C to avoid freeze-thaw cycles
  • Prepare fresh working dilutions for each experiment
  • For cell-based assays, add stock solutions directly to culture media with gentle mixing (final DMSO ≤0.1%)

Analytical Verification:

  • HPLC Analysis: C18 reverse-phase column, methanol-water gradient, UV detection at 254 nm
  • Mass Spectrometry: ESI-MS in negative ion mode for molecular weight confirmation
  • NMR Spectroscopy: ^1^H and ^13^C NMR in deuterated DMSO or chloroform for structural verification

Applications in Drug Development and Research

Potential Therapeutic Applications

The unique mechanism of action of this compound suggests several promising therapeutic directions:

  • Anticancer Agent: The ability to disrupt mitochondrial function and induce apoptosis in cancer cells makes this compound a promising candidate for oncological applications, particularly against cancers with heightened dependence on oxidative phosphorylation. [2]

  • Antimicrobial Drug: Significant activity against plant pathogens suggests potential for development as agricultural antifungal agents or as structural inspiration for human antimicrobial drugs targeting fungal mitochondrial function. [6]

  • Anti-angiogenesis Therapy: Cochlioquinone A1, a closely related analogue, has been identified as a potent antiangiogenic agent, suggesting potential applications in treating cancers and other conditions involving pathological angiogenesis. [2] [6]

  • Parasitic Infection Treatment: The antiparasitic activity reported for this compound indicates potential use against parasitic infections where mitochondrial function differs between host and pathogen. [2]

Research Applications

Beyond direct therapeutic applications, this compound serves as a valuable research tool for fundamental biological investigations:

  • Mitochondrial Research: As a specific Complex I inhibitor, this compound enables detailed study of electron transport chain function, mitochondrial membrane potential, and cellular energy metabolism.

  • Chemical Biology: The compound can be used to probe NADH-ubiquinone reductase structure-function relationships and to study cellular responses to metabolic disruption.

  • Signal Transduction Studies: DGK inhibition activity provides a tool for investigating diacylglycerol-mediated signaling pathways and their biological consequences.

  • Natural Product Biosynthesis: As a meroterpenoid with hybrid biosynthesis, this compound serves as an interesting model for studying convergent biosynthetic pathways in fungi.

Safety and Regulatory Considerations

Toxicity Profile

While comprehensive toxicological data for this compound is limited in the available literature, several important considerations emerge:

  • Phytotoxin Origin: As a naturally occurring phytotoxin, this compound likely exhibits significant biological activity in mammalian systems that requires careful toxicological evaluation. [1] [2]

  • Mitochondrial Toxicity: The primary mechanism as a Complex I inhibitor suggests potential for mechanism-based toxicity, particularly in tissues with high energy demands such as cardiac muscle, nervous tissue, and kidney. [3]

  • Structural Alerts: The quinone moiety presents potential redox cycling capacity that could contribute to oxidative stress-related toxicity.

Handling Precautions

Laboratory Safety:

  • Handle using standard precautions for potent bioactive compounds
  • Use appropriate personal protective equipment including gloves and safety glasses
  • Prepare solutions in chemical fume hood when manipulating powder form
  • Implement proper waste disposal procedures for compound and solutions

Environmental Considerations:

  • Avoid release into environment due to phytotoxic properties
  • Follow institutional guidelines for disposal of bioactive natural products

References

Cochlioquinone A: Solubility and Reconstitution Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the best way to dissolve Cochlioquinone A for my experiments? A: this compound is a lipophilic compound and is typically dissolved in organic solvents to create concentrated stock solutions [1] [2]. The most common and recommended approach is:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial dissolution. Prepare a concentrated stock solution in anhydrous DMSO [2] [3].
  • Dilution for Assays: This stock solution can then be diluted with aqueous buffers (such as PBS or cell culture medium) to achieve the desired final treatment concentration. Dilutions of 1:500 to 1:1000 are often feasible [2] [3].
  • Alternative Solvent: Ethanol can also be used to dissolve this compound [1].

Q: Are there any specific handling instructions? A: Yes, for best results:

  • Use anhydrous solvents whenever possible. Hygroscopic solvents like DMSO can absorb water from the atmosphere, which may reduce their ability to dissolve hydrophobic compounds [3].
  • If the powder appears as a thin film on the vial walls or seems "sticky," this is normal for some lyophilized compounds. Simply add the solvent and proceed with dissolution [2].
  • Always run a solvent control in your experiments to account for any potential effects of the residual organic solvent (e.g., 0.1% DMSO) on your biological system [2] [3].

Troubleshooting Solubility Problems

Q: What should I do if my this compound solution does not fully dissolve or forms a precipitate upon dilution? A: If you encounter precipitation or incomplete dissolution, follow this systematic troubleshooting workflow:

G Start Start: this compound Solubility Issue Step1 Vortex mixture for 1-2 minutes Start->Step1 Step2 Briefly sonicate (5-10 min) Step1->Step2 Step3 Warm in 37°C water bath for short periods Step2->Step3 Step4 Combine heat and sonication Step3->Step4 Success Precipitate dissolves? Proceed with experiment Step4->Success ContactSupport Issue persists? Contact supplier technical support Step4->ContactSupport No

Q: What techniques can I use to enhance solubility? A: The following table summarizes standard laboratory techniques that can aid in dissolving this compound and other challenging compounds:

Technique Description Application Note
Vortexing [2] High-speed mixing to agitate the solution. First step to ensure thorough mixing.
Sonication [2] [3] Using sound energy to agitate particles. Use a water bath sonicator or probe. Effective for breaking up aggregates. Often used for 5-10 minutes.
Gentle Heating [2] Warming the solution in a water bath up to 37°C. Increases kinetic energy and solubility. Avoid high temperatures.
Combined Methods [2] Using sonication and heat simultaneously. Most effective for stubborn precipitates.

Experimental Protocol: Standard Reconstitution

Here is a detailed methodology for preparing a this compound stock solution based on standard laboratory practices for hydrophobic compounds [2] [3]:

  • Preparation: Allow the this compound vial and anhydrous DMSO to reach room temperature.
  • Initial Dissolution: Add a calculated volume of anhydrous DMSO directly to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
  • Vortex: Cap the vial tightly and vortex for 1-2 minutes until the solid appears fully dissolved.
  • Sonicate: If any undissolved material remains, place the vial in a bath sonicator for 5-10 minutes.
  • Final Check: Visually inspect the solution. It should be clear without visible particles.
  • Storage: Aliquot the stock solution and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
  • Working Solution: On the day of the experiment, dilute the stock solution into your aqueous buffer, vortexing immediately after addition.

Key Information on this compound

For your experimental records, here is the core chemical data for this compound:

Property Details
CAS Number 32450-25-2 [4] [1]
Molecular Formula C₃₀H₄₄O₈ [4] [1]
Molecular Weight 532.67 g/mol [1]
Purity Typically >99% by HPLC [4] [1]
Biological Activities CCR5 antagonist; inhibitor of Diacylglycerol Kinase (DGK) and Diacylglycerol Acyltransferase (DGAT) [4] [1]

References

Cochlioquinone A stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Cochlioquinone A: Technical Data Sheet

For quick reference, here are the core chemical properties of this compound.

Property Specification Source / Notes
CAS Number 32450-25-2 [1] [2]
Molecular Formula C₃₀H₄₄O₈ [1] [2]
Molecular Weight 532.70 g/mol [1] [2]
Purity >99% (for commercial material) Santa Cruz Biotechnology [1]
Reported Storage Temp. -20°C Commercial supplier recommendation [3]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol Analogous to Cochlioquinone B [3]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to potential problems you might encounter in the lab.

Q1: What are the recommended storage conditions for this compound?

  • A: While comprehensive stability studies (ICH guidelines) for this compound are not publicly available, the general recommendation from commercial suppliers is to store the compound at -20°C [3]. For long-term storage, following general principles for temperature-sensitive small molecules is advised.

Q2: What should I do if my this compound powder or solution looks degraded?

  • A: This is a potential sign of instability. The case report in [4] highlights that improper storage can cause physical changes. If you observe any of the following, the material may be compromised:
    • Physical Change: The powder appears clumped or has changed color.
    • Solution Clarity: A prepared solution is cloudy or has precipitate.
  • Troubleshooting Steps:
    • Verify Storage History: Check if the compound was ever exposed to temperatures above -20°C for extended periods, or left at room temperature.
    • Check Solvent: Ensure you used a recommended, anhydrous solvent (e.g., DMSO) for dissolution.
    • Discard and Re-test: When in doubt, discard the compromised batch and repeat the experiment with a new, properly stored aliquot.

Q3: I am observing inconsistent biological activity in my assays. Could storage be a factor?

  • A: Yes, absolutely. The degradation of active pharmaceutical ingredients due to improper storage can directly lead to reduced efficacy [4]. To isolate the variable:
    • Use a Fresh Aliquot: Test a new aliquot from a master stock stored at -20°C or below.
    • Include a Positive Control: Always run a known positive control in your assay to ensure the experimental system is working correctly.
    • Document Handling: Keep a log of when vials are opened and solutions are prepared to track potential freeze-thaw cycles or room temperature exposure.

Q4: Where are the most common but inappropriate places to store pharmaceuticals like this compound?

  • A: Avoid these common but unsuitable locations [4]:
    • Lab Benches: Exposed to light and temperature fluctuations.
    • Refrigerators without temperature monitoring (unless specifically recommended for 2-8°C storage).
    • Standard Freezers (-20°C) that are frost-free, as they undergo warming cycles to prevent frost buildup.
    • Any location exposed to direct sunlight or heat sources.

Experimental Protocols for Stability Assessment

Since specific data is limited, you can generate your own stability profile for this compound in your specific formulation or solvent. The following workflow outlines a general approach based on regulatory guidelines [5].

Start Start: Plan Stability Study Prep 1. Prepare Samples Start->Prep Condition 2. Set Storage Conditions Prep->Condition Prep1 Aliquot stock solution into multiple vials Prep->Prep1 Prep2 Use inert, sealed vials to minimize oxidation Prep->Prep2 Timepoints 3. Define Testing Timepoints Condition->Timepoints Cond1 Long-Term: 5°C ± 3°C Condition->Cond1 Cond2 Accelerated: 25°C ± 2°C / 60% RH ± 5% Condition->Cond2 Cond3 Recommended: -20°C Condition->Cond3 Analyze 4. Analyze & Interpret Timepoints->Analyze End End: Determine Shelf Life Analyze->End A1 HPLC for purity/ degradation products Analyze->A1 A2 NMR for structural integrity Analyze->A2 A3 Bioassay for potency Analyze->A3

1. Preparation of Samples:

  • Prepare a concentrated stock solution of this compound in a suitable anhydrous solvent like DMSO.
  • Aliquot the solution into multiple, small, tightly sealed vials to minimize freeze-thaw cycles and exposure to air (which can cause oxidation and hydrolysis) [4] [5].

2. Storage Conditions:

  • Store aliquots under different controlled conditions to simulate various scenarios [5]:
    • Recommended Condition: -20°C (your control).
    • Accelerated Condition: 25°C ± 2°C / 60% RH ± 5% RH.
    • Long-Term Condition: 5°C ± 3°C (refrigerated).
    • For solid powder, you can also test stability at 40°C for accelerated degradation studies.

3. Testing Timepoints:

  • Analyze the samples immediately (T=0) to establish a baseline.
  • Subsequent tests can be performed at 1, 2, 4, 8, and 12 weeks, or according to your project timeline.

4. Analytical Methods for Assessment:

  • Purity Analysis: Use HPLC to monitor the appearance of degradation products and the decrease in the parent this compound peak.
  • Structural Integrity: Use 1H-NMR to confirm that the compound's structure remains intact, checking for changes in the characteristic aromatic or alkenyl proton signals [6].
  • Potency Assay: Perform a relevant biological assay (e.g., a target-based enzyme assay or a cell-based anti-angiogenesis assay [7]) to confirm that the biological activity is retained over time.

Key Handling Considerations for Researchers

  • Light Sensitivity: While not explicitly stated for this compound, many quinone-based compounds are light-sensitive [5]. As a best practice, store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
  • Moisture: The solid powder may be hygroscopic (absorb moisture from the air). Always store the original vial in a desiccator at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation [4] [5].

References

improving Cochlioquinone A yield in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • FAQ 1: What are the core challenges in synthesizing Cochlioquinone A? this compound is a meroterpenoid, meaning it is a hybrid natural product derived from both polyketide and terpenoid biosynthetic pathways [1] [2]. Its complex structure features a core 6/6/6/6 tetracyclic ring system, making its target-oriented synthesis challenging and traditionally requiring individualized routes [3].

  • FAQ 2: What are the current strategic approaches to its synthesis? Recent advances focus on strategies that avoid building a customized synthesis from scratch for each complex terpenoid. The most promising approach involves:

    • Versatile Synthetic Strategies: Using a commercially available terpenoid as a starting material and then employing enzyme-enabled reactions to install key functional groups. This is followed by designed abiotic skeletal rearrangements to create substantial structural divergence and access the target molecule [3].
    • Biosynthetic Pathway Engineering: While still in the exploratory phase, understanding the genes and enzymes involved in the native fungal biosynthesis of cochlioquinones could open future avenues for metabolic engineering to improve yield [1] [2].
  • FAQ 3: Has this compound been successfully synthesized? A significant milestone was reported in 2024, where a team achieved the synthesis of the related analogue Cochlioquinone B using the enzyme-enabled "scaffold hop" strategy starting from sclareolide [3]. This breakthrough provides a direct and replicable pathway for synthesizing cochlioquinone structures and strongly suggests that the synthesis of this compound is feasible through similar methods.

Key Experimental Data for this compound

The table below summarizes essential characterization data for this compound, crucial for researchers to confirm the identity and purity of their synthetic products.

Property Description / Value
Molecular Formula C₃₀H₄₄O₈ [4]
Molecular Weight 532.7 g/mol [4]
CAS Number 32450-25-2 [4]
Core Structure 6/6/6/6 tetracyclic ring system (meroterpenoid) [1]
Biosynthetic Origin Polyketide-terpenoid hybrid [1] [2]
Primary Analytical Tools NMR, X-ray Crystallography [1]

Experimental Workflow: From Biosynthesis to Synthesis

The following diagram illustrates the logical progression from the natural biosynthetic pathway to the current strategic approach for chemical synthesis, highlighting the key shift in methodology.

Start Biosynthesis in Fungi PKS Polyketide Synthase (PKS) Start->PKS TS Terpenoid Synthase Start->TS Core 6/6/6/6 Tetracyclic Core PKS->Core Hybridization TS->Core Hybridization CA This compound Core->CA Post-modifications (Oxidation, Esterification) SynthStart Chemical Synthesis Strategy Scaffold Terpenoid Scaffold (e.g., Sclareolide) SynthStart->Scaffold Enzyme Engineered Enzyme (e.g., P450) Scaffold->Enzyme Biocatalysis Rearrange Designed Abiotic Rearrangement Enzyme->Rearrange Scaffold Hop Target Access Cochlioquinone Skeleton (e.g., Cochlioquinone B) Rearrange->Target

Troubleshooting Common Scenarios

  • Scenario: Low yield in final synthetic step.

    • Investigation Path: The 2024 Nature Chemistry study demonstrates that viewing a biocatalytically installed alcohol as a handle for further skeletal reorganization is key [3]. Re-evaluate the rearrangement conditions (catalyst, temperature, solvent) following this "scaffold hop" logic.
  • Scenario: Uncertainty in confirming the final product's structure.

    • Investigation Path: Cross-reference your product's analytical data with the known standards. As shown in the table above, NMR and X-ray crystallography are the standard tools for determining the planar structure and absolute configuration of cochlioquinones [1]. Compare your NMR data and mass spec (Molecular Weight ~532.7) with published data [4].

References

Cochlioquinone A cytotoxicity in cell assays

Author: Smolecule Technical Support Team. Date: February 2026

Cochlioquinone A Overview & Cytotoxicity

This compound is a fungal meroterpenoid, first isolated from Cochliobolus miyabeanus, recognized for its range of biological activities [1]. It features a core 6/6/6/6 tetracyclic ring system and is classified as a benzoquinone-type cochlioquinone [1].

Reported Biological Activities of Cochlioquinones

Activity Type Description & Notes
Cytotoxic Activity Exhibits cytotoxic effects; specific mechanisms and potency (e.g., IC50) for this compound are not detailed in available literature [1].
Phytotoxic Activity Functions as a fungal phytotoxin, causing toxicity in plants [1].
Antibacterial Activity Shows antibacterial properties [1].
Anti-angiogenic Activity Cochlioquinone A1, a related analogue, has been identified as an anti-angiogenic agent [1].
Immunosuppressive Effects Demonstrates immunosuppressive activity [1].

Assay Protocols for Cytotoxicity Assessment

Since specific protocols for this compound are not available, here are established, general methodologies for assessing cell viability and cytotoxicity that are applicable for testing any compound.

MTT Cytotoxicity Assay Protocol

The MTT assay is a standard colorimetric method for measuring metabolic activity as an indicator of cell viability [2].

Workflow: MTT Assay

MTT_Workflow Start Start: Plate Cells in 96-well Plate A Apply Treatment (this compound, controls) Start->A B Incubate (e.g., 37°C, 5% CO₂) A->B C Add MTT Reagent (0.2-0.5 mg/mL final concentration) B->C D Incubate 2-4 hours (Formazan crystals form) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate % Cell Viability F->G

Key Steps and Considerations [2]:

  • Cell Seeding: Plate cells at an optimal density in a 96-well plate to remain in the logarithmic growth phase.
  • Controls: Always include a negative control (untreated cells), a positive control (cells treated with a known cytotoxic agent), and blank wells (media only, no cells).
  • MTT Incubation: Typical incubation is 2-4 hours for formazan crystal formation.
  • Solubilization: Use a solvent like DMSO to dissolve the formazan crystals. Ensure thorough mixing for a uniform color.
  • Calculation: Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Negative Control Wells) × 100
Other Viability Assay Methods

Different assays measure various aspects of cell health. Choosing the right one depends on your experimental goals.

Comparison of Cell Viability Assays

Assay Name Principle Key Advantage Key Consideration
XTT Assay [3] Measures metabolic activity; mitochondrial enzymes reduce XTT to an orange formazan dye. Simple; does not require a solubilization step. Formazan product is water-soluble.
Resazurin Assay [3] Measures metabolic activity; resazurin is reduced to fluorescent resorufin. Cells can be used for further analysis post-assay. Fluorescent signal requires a fluorometer.
Live/Dead Counting (Trypan Blue) [4] [3] Assesses membrane integrity; viable cells exclude the dye, dead cells take it up. Directly counts viable vs. dead cells. Can be time-consuming for many samples; not high-throughput.
TUNEL Assay [3] Labels fragmented DNA in apoptotic cells. Specifically detects apoptotic cells. More complex protocol (IHC/IF).

Troubleshooting Common Assay Issues

Here are solutions to common problems in viability assays, which are critical for obtaining reliable data with your test compounds.

FAQ 1: My assay shows high background or inconsistent results between replicates. What could be wrong?

  • Possible Cause 1: Inconsistent cell seeding.
    • Solution: Ensure a homogeneous cell suspension when seeding and optimize the cell density for your specific cell line and assay duration.
  • Possible Cause 2: Incomplete dissolution of formazan crystals (MTT assay).
    • Solution: After adding the solubilization solution (e.g., DMSO), shake the plate gently but thoroughly until all purple crystals are fully dissolved and the solution is uniform [2].
  • Possible Cause 3: Edge effects in the microplate.
    • Solution: Use a plate with a lid to maintain humidity, and consider using the outer wells only for blanks or buffer controls.

FAQ 2: The measured cytotoxicity seems too high or is not reproducible. How can I verify the results?

  • Possible Cause 1: Chemical interference. Some test compounds can themselves react with the assay reagents (e.g., directly reduce MTT), leading to false signals [2].
    • Solution: Include a critical control: wells containing the highest concentration of your this compound in culture media, but without any cells. This will reveal any non-specific reaction.
  • Possible Cause 2: The assay only provides a snapshot of viability. A single time point may miss early apoptotic events or long-term effects.
    • Solution: Perform time-course experiments and use a complementary assay to confirm the mechanism of cell death. For example, the TUNEL assay can specifically confirm apoptosis [3].

FAQ 3: How important is cell viability, and what is an acceptable level for a control?

  • Answer: Cell viability is a fundamental parameter in cytotoxicity testing, indicating the proportion of healthy cells in a sample [3]. For assays to be considered valid, a common guideline is that the viability of control cells should typically be ≥ 70% [4]. Viability can be assessed using dyes like trypan blue, which is excluded by cells with an intact membrane [4].

Suggested Next Steps for Your Research

To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Search platforms like SciFinder or PubMed for "this compound IC50" or "this compound cytotoxicity" to find primary research articles with quantitative data.
  • Explore Related Analogues: The biological activity of cochlioquinones can be significantly influenced by their side-chain structures [5]. Research on specific analogues (e.g., Cochlioquinone-9) may offer insights into structure-activity relationships.
  • Standardize Your Protocol: Once you have a specific protocol, you can use the troubleshooting framework above to diagnose and resolve issues.

References

Cochlioquinone A selectivity versus other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Known Selectivity Profile of Cochlioquinone A

This compound is recognized as a relatively specific inhibitor of diacylglycerol kinase (DGK). The table below summarizes its documented activity and selectivity based on older, foundational studies.

Parameter Details for this compound
Primary Target Diacylglycerol Kinase (DGK) [1]
Reported Ki / IC50 Ki = 3.1 µM (DGK, in vitro) [1]
Documented Selectivity Did not inhibit Protein Kinase C, EGF receptor-associated tyrosine kinase, or phospholipase C in the same study [1].
Key Limitation Profiling is based on a small, targeted panel. Kinome-wide selectivity against hundreds of kinases remains uncharacterized.

How to Assess Kinase Inhibitor Selectivity

Modern kinase inhibitor research uses extensive profiling to define selectivity, a level of detail not available for this compound in the searched literature. The following workflow visualizes the standard approach for determining a compound's kinome-wide selectivity profile, which is critical for validating its use as a selective chemical probe.

Start Start: Kinase Inhibitor Selectivity Assessment Profiling Broad Biochemical Profiling (300+ kinase panels) Start->Profiling Proteomics Chemical Proteomics (Kinobeads/MIB) Start->Proteomics DataInt Data Integration & Analysis Profiling->DataInt Proteomics->DataInt Cellular Cellular Target Engagement (Phosphoproteomics) ValProbe Validated Chemical Probe Cellular->ValProbe DataInt->Cellular

The methods highlighted in the diagram are central to contemporary selectivity analysis:

  • Broad Biochemical Profiling: These assays test inhibitor activity against hundreds of purified recombinant kinases, generating a quantitative profile of on-target and off-target interactions [2] [3].
  • Chemical Proteomics: Approaches like Kinobeads use immobilized, non-selective kinase inhibitors to pull down a wide array of kinases from native cell lysates. A compound of interest competes with this binding, revealing its direct targets within the complex cellular environment [4]. One large-scale study using this method profiled over 1,000 inhibitors but did not include this compound [4].

Strategies for Selective Inhibition

If your goal is to achieve highly selective kinase inhibition, current research suggests looking beyond single compounds:

  • Combination Approach: The Multi-compound–Multitarget Scoring (MMS) method combines inhibitors with divergent off-target profiles. Using this strategy, a combination of inhibitors can achieve greater selectivity for a single target or a set of multiple targets than the most selective single inhibitor available [5].
  • Computational Design: Free energy perturbation (FEP) calculations can predict how modifications to a lead compound will affect its binding to both the on-target and off-target kinases, enabling the rational design of highly selective molecules [6].

Experimental Design & Troubleshooting

Here are key considerations and common issues when working with this compound or any kinase inhibitor.

Q1: What are the critical experimental controls for a this compound experiment?

  • Positive Control: Use a known DGK activator (e.g., phorbol ester) to confirm your assay system is responsive to DGK pathway modulation.
  • Selectivity Control: Include assays monitoring activity of closely related kinases noted for its selectivity (e.g., Protein Kinase C) to confirm the compound's specific effect in your hands [1].
  • Vehicle Control: Use the solvent in which the compound is dissolved (e.g., DMSO) at the same concentration as your test groups.

Q2: How can I interpret conflicting results from different selectivity assays? Discrepancies between biochemical and cellular profiling data are common. They can arise from:

  • Cellular Context: Biochemical assays use recombinant enzymes, while cellular/proteomic assays account for the native environment, co-factors, and expression levels [4].
  • ATP Concentration: Varying ATP levels in different assays significantly impact apparent inhibitor potency [4].
  • Off-target Effects: An observed cellular phenotype might be due to inhibition of an unexpected off-target kinase identified by chemical proteomics, not the intended target [5] [4].

Q3: Where can I find this compound for research? this compound is available from several commercial biochemical suppliers for research purposes [7].

I hope this technical overview provides a solid foundation for your work. The field of kinase inhibitor selectivity has advanced significantly, and applying these modern frameworks can help you better contextualize the activity of older compounds like this compound.

References

optimizing Cochlioquinone A concentration for apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Cochlioquinone A & Derivatives: Experimental Data

The table below summarizes key experimental findings on cochlioquinone derivatives from recent studies.

Compound Name Source Fungus Tested Cell Line Effective Concentration Key Apoptotic Mechanisms Observed
Anhydrothis compound (Cited as most potent) [1] Bipolaris luttrellii L439 [1] HCT116 colon cancer cells [1] 10-30 μM [1] Caspase activation; cytochrome c release; Bcl-2 protein downregulation [1]
Cochlioquinone F & other derivatives [1] Bipolaris luttrellii L439 [1] HCT116 colon cancer cells [1] Not Specified Apoptosis-inducing effects (less potent than Anhydrothis compound) [1]
Isocochlioquinones D–E, Cochlioquinones G–H (New derivatives) [2] Bipolaris sorokiniana A606 [2] MCF-7, NCI-H460, SF-268, HepG-2 [2] IC₅₀ values reported (varies by compound & cell line) [2] Cytotoxic activity (specific apoptotic mechanisms not detailed) [2]

Experimental Protocol: Assessing Apoptosis

This methodology is based on experiments performed on HCT116 cells with cochlioquinone derivatives [1].

1. Cell Culture and Treatment

  • Cell Line: HCT116 human colon carcinoma cells.
  • Culture Conditions: Maintain cells in recommended medium (e.g., McCoy's 5a) with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment:
    • Prepare a stock solution of this compound or its derivative in DMSO. Final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
    • Treat cells with a concentration range (e.g., 0-30 μM based on the data above) for 24-48 hours.
    • Include a negative control (vehicle only, e.g., 0.1% DMSO) and a positive control for apoptosis (e.g., 1μM Staurosporine).

2. Apoptosis Analysis (Key Assays)

  • Caspase Activation Assay: Use a commercial Caspase-3/7, -8, or -9 activity assay kit. Measure the cleavage of a fluorescent substrate according to the manufacturer's protocol. Increased fluorescence indicates caspase activation [1] [3].
  • Mitochondrial Membrane Potential (ΔΨm): Use a JC-1 or TMRM dye. A collapse in ΔΨm is an early marker of intrinsic apoptosis, observed as a shift in fluorescence signal [4] [5].
  • Western Blot Analysis: Detect protein-level changes.
    • Cytochrome c Release: Fractionate cells to isolate cytosolic fractions. Probe for cytochrome c release from mitochondria [1].
    • Bcl-2 Family Proteins: Analyze whole cell lysates for downregulation of anti-apoptotic Bcl-2 and/or upregulation of pro-apoptotic Bax [1] [3].
  • Phosphatidylserine (PS) Externalization: Use an Annexin V-FITC/PI staining kit followed by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis [3].

Troubleshooting Common Issues

Q1: My compound shows no apoptotic activity at the reported concentrations. What could be wrong?

  • Solution A: Verify compound integrity and solubility. Ensure proper storage at -20°C or as recommended. Check if the compound has precipitated in your stock solution by briefly sonicating or warming it. Confirm that the final concentration in culture media is accurate.
  • Solution B: Optimize treatment conditions. Apoptotic response can be cell line-specific and dependent on confluence and serum conditions. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a broader concentration gradient to establish a dose-response curve.

Q2: I observe high cytotoxicity even in the control group. How can I troubleshoot this?

  • Solution A: Check the DMSO concentration. High DMSO is a common cause of non-specific cytotoxicity. Ensure the final concentration is ≤0.1%. Prepare a fresh vehicle control.
  • Solution B: Test for contamination. Inspect cells and media for microbial (bacteria, fungus) contamination. Use sterile techniques and filter-sterilize compound stock solutions if possible.

Q3: The results from my caspase assay and Western blot for cytochrome c are inconsistent. What should I do?

  • Solution A: Confirm the timing of your assays. Caspase activation precedes DNA fragmentation but follows cytochrome c release. Harvest cells at different time points after treatment to capture the dynamic process of apoptosis [3].
  • Solution B: Include robust positive controls. Ensure your Staurosporine or other positive control is working effectively across all assays to validate your experimental conditions.

Apoptotic Signaling Pathways

The following diagram illustrates the key apoptotic pathways targeted by cochlioquinone derivatives, based on the described mechanisms [1] [4] [5].

cochlioquinone_apoptosis cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Cellular Stress Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation MOMP MOMP Bax/Bak Activation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation Direct/ via Bid PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase-3 Activation->DNA Fragmentation Cell Death (Apoptosis) Cell Death (Apoptosis) Caspase-3 Activation->Cell Death (Apoptosis) This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Cytochrome c Release Mechanism Identified Bcl-2 Downregulation Bcl-2 Downregulation This compound\nDerivatives->Bcl-2 Downregulation Mechanism Identified Bcl-2 Downregulation->Bax/Bak Activation

The experimental workflow for investigating these mechanisms is outlined below.

experimental_workflow start Start Experiment cell_culture Cell Culture & Plating start->cell_culture treatment Compound Treatment (Dose/Time) cell_culture->treatment assay_choice Assay Type? treatment->assay_choice early_apoptosis Early Stage Assays assay_choice->early_apoptosis Early Events mid_apoptosis Mid Stage Assays assay_choice->mid_apoptosis Mid Events late_apoptosis Late Stage Assays assay_choice->late_apoptosis Late Events early_opt1 ΔΨm Assay (JC-1) early_apoptosis->early_opt1 early_opt2 Annexin V/PI Staining early_apoptosis->early_opt2 data_analysis Data Analysis & Interpretation early_opt1->data_analysis early_opt2->data_analysis mid_opt1 Caspase Activity Assay mid_apoptosis->mid_opt1 mid_opt2 Western Blot: Cytochrome c mid_apoptosis->mid_opt2 mid_opt1->data_analysis mid_opt2->data_analysis late_opt1 DNA Fragmentation (TUNEL) late_apoptosis->late_opt1 late_opt2 Western Blot: PARP Cleavage late_apoptosis->late_opt2 late_opt1->data_analysis late_opt2->data_analysis end Conclusion data_analysis->end

Key Conclusions and Future Directions

The current evidence strongly suggests that cochlioquinone derivatives, particularly Anhydrothis compound, are promising candidates for inducing apoptosis in cancer cells, primarily via the intrinsic mitochondrial pathway [1]. The optimization of their concentration and a clear understanding of their mechanism are crucial for advancing their therapeutic potential.

References

Cochlioquinone A handling and storage -20C

Author: Smolecule Technical Support Team. Date: February 2026

Cochlioquinone A Basic Information

The table below summarizes the core identifier and storage information for this compound.

Property Description
CAS Number 32450-25-2 [1]
Molecular Formula C₃₀H₄₄O₈ [1]
Molecular Weight 532.7 g/mol [1]
Purity >99% [1]
Storage Temperature -20°C [2] [3]
Physical Form Yellow lyophilisate (freeze-dried solid) [2] [3]

Safety & Handling

For safe handling, please be aware of the following hazard information.

Aspect Information
Signal Word Warning [4]

| Hazard Statements (GHS) | H315 - Causes skin irritation [4] H319 - Causes serious eye irritation [4] H335 - May cause respiratory irritation [4] | | Precautionary Measures | Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves and eye protection. Use in a well-ventilated area. [4] |

Solubility & Experimental Reconstitution

This compound is soluble in several common laboratory solvents [2] [3]. This information is critical for preparing stock solutions for experiments.

Solvent Solubility
Dimethyl Sulfoxide (DMSO) Soluble [2] [3]
Dimethylformamide (DMF) Soluble [2]
Methanol Solutable [1] [2]
Ethanol Solutable [2]

Recommended Protocol for Stock Solution Preparation

  • Equipment Preparation: Bring a vial of this compound and the chosen solvent to room temperature. Ensure all equipment is sterile and dry.
  • Weighing: Accurately weigh the required amount of the compound. Due to its high molecular weight (532.7 g/mol), calculations should be double-checked.
  • Dissolution: Add the solvent to the vial to achieve the desired concentration (e.g., 10-50 mM). Gently vortex or sonicate to ensure complete dissolution.
  • Aliquoting: Immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or lower for long-term stability.

Troubleshooting Common Experimental Issues

Here are solutions to some potential problems you might encounter.

Problem Possible Cause & Solution
Unexpectedly low solubility The compound may not be fully dissolved. Try brief sonication in a warm water bath (not exceeding 40°C). Ensure the correct solvent is being used.
Loss of activity Improper storage is the most likely cause. Confirm the compound and its stock solutions are always stored at -20°C or lower. Avoid repeated freeze-thaw cycles by using single-use aliquots.
High background in binding assays This compound is a known antagonist for receptors like CCR5 [1]. Ensure that the concentration used is within the specific activity range for your target to minimize off-target effects.

Experimental Context & Biological Activity

This compound is a natural product with multiple reported biological activities, which provides context for its use in various experiments [1]:

  • CCR5 Antagonist: It acts as an antagonist of the human chemokine receptor CCR5, which is relevant in HIV-1 research [1].
  • Enzyme Inhibition: It exhibits inhibitory activity against enzymes such as Diacylglycerol Acyltransferase (DGAT) and Diacylglycerol Kinase (DGK) [1].
  • Anti-angiogenic: It shows activity in inhibiting the formation of new blood vessels [1].

G CochlioquinoneA This compound Subgraph_Cluster_Activities Reported Biological Activities CochlioquinoneA->Subgraph_Cluster_Activities Activity1 CCR5 Antagonist (Blocks HIV-1 co-receptor) Subgraph_Cluster_Activities->Activity1 Activity2 Enzyme Inhibitor Subgraph_Cluster_Activities->Activity2 Activity3 Anti-angiogenic Agent Subgraph_Cluster_Activities->Activity3 Enzyme1 Diacylglycerol Acyltransferase (DGAT) Activity2->Enzyme1 Enzyme2 Diacylglycerol Kinase (DGK) Activity2->Enzyme2 Subgraph_Cluster_Enzymes Inhibition Targets

This diagram illustrates the key biological activities of this compound as reported in the literature, which can help guide your experimental design.

References

Cochlioquinone A purity analysis HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method Troubleshooting Guide

The table below summarizes common HPLC issues, their potential causes, and solutions, compiled from general HPLC guidance [1].

Problem Possible Causes Recommended Solutions
Retention Time Drift Poor temperature control; incorrect mobile phase composition; poor column equilibration [1]. Use a thermostat column oven; prepare fresh mobile phase; increase column equilibration time [1].
Broad Peaks Mobile phase composition change; column contamination; low flow rate; tubing with large internal diameter [1]. Prepare new mobile phase; replace guard/analytical column; increase flow rate; use narrower internal diameter tubing [1].
Peak Tailing Blocked column; interfering peak; wrong mobile phase pH; active sites on column [1]. Flush or replace column; adjust mobile phase composition or gradient; adjust mobile phase pH; use a different column chemistry [1].
Extra Peaks Sample contamination; carryover from previous injection; ghost peaks [1]. Filter samples; use a guard column; flush system with strong organic solvent; increase run time or gradient; prepare fresh mobile phase [1].
High Backpressure Column blockage; flow rate too high; mobile phase precipitation [1]. Backflush column; replace column or guard cartridge; lower flow rate; flush system and prepare fresh mobile phase [1].
Baseline Noise System leak; air bubbles in system; contaminated detector cell; detector lamp failure [1]. Check and tighten fittings; degas mobile phase and purge system; clean or replace detector flow cell; replace lamp [1].
Loss of Sensitivity Low injection volume; needle blockage; incorrect detector settings; contaminated column [1]. Check injection volume; flush or replace needle; adjust detector time constant and wavelength; replace guard column [1].

HPLC Method Development & Validation

For a purity method, the goal is to separate the main analyte from its impurities and degradation products. Here is a workflow and detailed protocols for building a validated method.

cluster_1 Initial Scouting cluster_2 Method Optimization cluster_3 Method Validation HPLC Method Development HPLC Method Development Define Goal (Purity) Define Goal (Purity) HPLC Method Development->Define Goal (Purity) Select Stationary Phase Select Stationary Phase Define Goal (Purity)->Select Stationary Phase Scout Mobile Phase & pH Scout Mobile Phase & pH Select Stationary Phase->Scout Mobile Phase & pH Optimize Gradient/Isocratic Optimize Gradient/Isocratic Scout Mobile Phase & pH->Optimize Gradient/Isocratic Fine-tune Temperature & Flow Fine-tune Temperature & Flow Optimize Gradient/Isocratic->Fine-tune Temperature & Flow Specificity/Specificity Specificity/Specificity Fine-tune Temperature & Flow->Specificity/Specificity Linearity & Range Linearity & Range Specificity/Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD/LOQ & Robustness LOD/LOQ & Robustness Accuracy & Precision->LOD/LOQ & Robustness Final Validated Method Final Validated Method LOD/LOQ & Robustness->Final Validated Method

Detailed Experimental Protocols

You can adapt the following protocols, inspired by methods developed for other complex molecules [2] [3] [4], for Cochlioquinone A.

1. Sample Preparation Protocol This protocol is adapted from a method for analyzing hydroxychloroquine in whole blood [2].

  • Protein Precipitation:
    • Transfer a measured volume of sample (e.g., 200 µL) into a microcentrifuge tube.
    • Add an internal standard if available (e.g., 20 µL).
    • Add a protein precipitation mixture, such as 400 µL of cold methanol and 50 µL of cupric sulfate (3 mM).
    • Vortex the mixture vigorously for 2 minutes.
    • Centrifuge at 14,000 rpm for 10 minutes.
    • Transfer the supernatant to a vial for HPLC injection [2].

2. Chromatographic Separation Protocol This is a generalized protocol based on reversed-phase separation, a common technique for purity analysis.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm). The stationary phase is critical for separation [5].
  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase significantly impacts the separation of ionizable compounds. A scouting gradient from 5% to 95% organic can help find the optimal starting conditions [5].
  • Detection: UV-Vis or Photodiode Array (PDA) Detector. A PDA is preferred for purity methods as it can collect spectral data for all peaks, allowing for peak purity assessment [6].
  • Flow Rate: 1.0 mL/min is a common starting point.
  • Column Temperature: Maintained at a constant temperature, often between 30-40°C [5].
  • Injection Volume: Typically 10-50 µL, depending on the sensitivity and concentration required.

3. Key Validation Experiments According to ICH guidelines, the following parameters must be validated to ensure the method is suitable for its intended purpose [7] [8] [6].

  • Specificity: Demonstrate that the method can unequivocally assess the analyte (this compound) in the presence of potential impurities, degradation products, and matrix components. This is typically done by injecting individually and as a mixture and confirming baseline resolution. Peak purity assessment using a PDA detector is crucial here [6].
  • Linearity and Range: Prepare and analyze a series of standard solutions at different concentration levels (e.g., 5-7 levels). The peak response should be proportional to the analyte concentration. A correlation coefficient (R²) of 0.99 or greater is typically required [8].
  • Accuracy (Recovery): Perform a spike recovery experiment by adding known quantities of the analyte to a sample matrix. Recovery is calculated by comparing the measured concentration to the known, spiked concentration. Acceptable recovery is generally 98-102% for the main analyte [8] [6].
  • Precision:
    • Repeatability: Inject the same homogeneous sample at least six times. The relative standard deviation (%RSD) of the peak areas should typically be less than 2.0% [6].
    • Intermediate Precision: Have a second analyst perform the same analysis on a different day or with a different instrument to demonstrate reproducibility [8].
  • Limit of Detection (LOD) and Quantification (LOQ): These are critical for a purity method to detect and quantify low-level impurities. LOD is generally a signal-to-noise ratio of 3:1, and LOQ is 10:1 [8].

Frequently Asked Questions (FAQs)

Q1: Why is my peak shape tailing and how can I fix it? A1: Peak tailing is a common issue. Primary causes include a blocked column, active sites on the stationary phase, or an incorrect mobile phase pH. Solutions involve flushing or replacing the column, using a mobile phase buffer at an appropriate pH to suppress silanol interactions, or switching to a column designed for basic compounds if your analyte is ionizable [1].

Q2: How do I demonstrate that my HPLC method is "stability-indicating"? A2: A stability-indicating method must accurately measure the analyte without interference from degradation products. This is proven through specificity testing, which involves performing forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) and demonstrating that the method can separate the main peak from all degradation products. Peak purity analysis using a PDA detector is a key part of this assessment [6].

Q3: What is the difference between method validation and verification? A3: Validation is the process of proving that a new analytical procedure is suitable for its intended purpose, following established guidelines (ICH Q2). Verification is the process of demonstrating that a previously validated method works satisfactorily in your specific laboratory, under actual conditions of use [8].

Q4: How can I reduce high backpressure in my HPLC system? A4: High pressure often indicates a blockage. Check for blockages in the column, guard column, in-line filter, or injector. If the column is blocked, try back-flushing it according to the manufacturer's instructions. If this doesn't work, replace the guard cartridge or the entire column. Also, ensure the mobile phase is properly filtered and that precipitation has not occurred [1].

References

Cochlioquinone A cell permeability optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Permeability and Key Barriers

Cell permeability is crucial for a drug's efficacy, especially for intracellular targets. The main challenges and mechanisms are summarized below.

Challenge/Mechanism Description Relevance to Optimization
Transcellular Passive Diffusion Primary route for most small-molecule drugs; depends on lipophilicity, molecular size, and polarity [1]. Goal is to optimize properties like logP and molecular weight to facilitate this passive uptake.
Efflux Transporters (e.g., P-gp, BCRP, MRPs) ATP-binding cassette (ABC) transporters that pump substrates out of cells, reducing intracellular concentration [2]. A major cause of poor permeability and multidrug resistance; identification and circumvention are key.
Molecular Properties Governed by "Rule of 5" (e.g., molecular weight >500, logP >5) [1]. Compounds like Cochlioquinone A, if large and complex, may fall outside these rules, requiring specialized strategies.

Efflux transporters are a significant barrier. The diagram below illustrates how a compound like this compound might be subjected to active efflux, limiting its intracellular concentration.

G A Extracellular Space B Cell Membrane A->B Passive Influx C Intracellular Space B->C C->A Active Efflux D Efflux Transporter (e.g., P-gp) C->D D->C Binds Compound

Assessing and Predicting Permeability

Accurate assessment is the first step in optimization. The following table compares key experimental and computational models.

Method Type Specific Method Key Application & Characteristic Reference Model/System
In Vitro Cell Models Caco-2 "Gold standard" for predicting human intestinal absorption; expresses various efflux transporters [3]. MDR1 (P-gp) overexpressing lines can specifically assess efflux [4].
MDCK-MDR1 Faster, used specifically to evaluate P-gp-mediated transport [4].
In Silico Models Machine Learning (e.g., XGBoost) Predicts Caco-2 permeability from molecular structure; high-throughput for early screening [3]. Trained on large public datasets (e.g., 5,654+ compounds) [3].
Specialized Peptide Models (e.g., Multi_CycGT, MuCoCP) Predict permeability of complex, macrocyclic compounds using hybrid AI architectures [5]. Applicable to non-Rule-of-5 compounds like cyclic peptides [5].

Optimizing experimental conditions is critical for reliable data, especially for challenging compounds like peptides (and potentially this compound). Key methodological enhancements include [4]:

  • Lowering incubation concentrations to minimize compound aggregation.
  • Extending pre-incubation times to allow unbound intracellular concentration to reach a steady state.
  • Adding Bovine Serum Albumin (BSA) to the receiver compartment to reduce non-specific binding to plastic.
  • Using highly sensitive LC-MS/MS for detection at very low concentrations (e.g., 1-2 ng/mL).

Strategies for Permeability Optimization

Once permeability is assessed, these strategies can be employed for optimization.

The Prodrug Approach

A prodrug is an inactive derivative that releases the active parent drug after enzymatic or chemical breakdown in the body. This is a highly effective strategy for improving permeability by temporarily modifying a drug's physicochemical properties [1]. Between 2012 and 2022, approximately 13% of FDA-approved drugs were prodrugs, with 35% of prodrug design goals aimed specifically at enhancing permeability [1].

Leveraging In Silico Tools for Design

Before synthesis, computational tools can guide optimization. The workflow below integrates modern in silico and experimental methods.

G Start Initial Compound (e.g., this compound) A In Silico Screening Start->A B Design Prodrugs & Analogs A->B C Synthesize Candidates B->C D In Vitro Permeability Assay (e.g., MDCK-MDR1) C->D E Data Analysis & Iteration D->E E->B Feedback Loop F Optimized Lead Candidate E->F

Frequently Asked Questions (FAQs)

Q1: Our compound shows good in-silico permeability but poor experimental results in MDCK-MDR1 assays. What could be the cause? This discrepancy strongly suggests your compound is a substrate for P-glycoprotein (P-gp) or another efflux transporter [2] [4]. To confirm:

  • Run a bidirectional assay: A higher efflux ratio (B-to-A / A-to-B) confirms active efflux.
  • Use an inhibitor: Repeat the assay with a P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in A-to-B permeability confirms P-gp involvement.

Q2: How can we improve the permeability of a compound that is a P-gp substrate?

  • Structural Modification: Systematically modify the molecule to eliminate interactions with the efflux transporter while maintaining target activity. This can be guided by computational models that predict P-gp substrate liability.
  • Prodrug Approach: Design a prodrug that masks the structural features recognized by P-gp. The prodrug should have higher passive permeability and be cleaved inside the cell to release the active drug [1].
  • Formulate with P-gp Inhibitors: Co-administer the drug with a P-gp inhibitor. While this strategy has shown limited clinical success due to toxicity and drug-drug interactions, it can be a viable approach [2].

Q3: What is the most critical factor to control in permeability assays for accurate results? Non-specific binding (NSB). For peptides and lipophilic compounds, NSB to labware and cells can drastically reduce the apparent concentration and lead to false low-permeability results [4]. Always:

  • Use BSA in receiver buffers.
  • Include control wells to measure recovery rates.
  • Use mass spectrometry (LC-MS/MS) for sensitive and specific detection.

References

Cochlioquinone A compared to isocochlioquinone apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The table below summarizes the key findings from a 2014 study that investigated the apoptosis-inducing effects of Cochlioquinone A and Isocochlioquinone C on HCT116 human colon cancer cells [1].

Feature This compound Isocochlioquinone C
Identified As Known compound (Isothis compound) [1] Known compound [1]
Apoptosis Induction Active Active
Relative Potency Less potent than Anhydrothis compound Less potent than Anhydrothis compound

| Key Mechanisms | - Activation of caspases

  • Release of cytochrome c from mitochondria
  • Downregulation of Bcl-2 protein | Information not specified in the study |

> Note on Data Limitations: The available data comes from a single study that grouped these compounds together [1]. The search results do not provide a direct, detailed comparison of their mechanisms or efficacy, and no information was found for other isocochlioquinones.

Experimental Context

The comparative data comes from a study on metabolites isolated from the phytopathogenic fungus Bipolaris luttrellii L439 [1].

  • Experimental Model: The experiments were conducted on HCT116 human colon cancer cells [1].
  • Key Findings: The study confirmed that the apoptosis induced by these compounds involved classic markers of the mitochondrial (intrinsic) pathway, including caspase activation, the release of cytochrome c into the cell cytoplasm, and a decrease in the levels of the anti-apoptotic protein Bcl-2 [1].

Apoptosis Pathway and Detection

Cochlioquinones induce apoptosis primarily through the intrinsic mitochondrial pathway [1] [2]. The diagram below illustrates the key steps in this process based on the described mechanisms.

G Cochlioquinone Cochlioquinone MitochondrialStress Mitochondrial Stress Cochlioquinone->MitochondrialStress Bcl2Downregulation Bcl-2 Downregulation Cochlioquinone->Bcl2Downregulation CytochromeCRelease Cytochrome c Release MitochondrialStress->CytochromeCRelease Bcl2Downregulation->CytochromeCRelease CaspaseActivation Caspase Cascade Activation CytochromeCRelease->CaspaseActivation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) CaspaseActivation->Apoptosis

Researchers use various methods to detect these apoptotic events. The table below outlines common experimental protocols relevant to the findings in the cochlioquinone study [3].

Assay Type Key Target / Principle Application in Cochlioquinone Research
Caspase Activity Assay Measure cleavage of specific substrates by activated caspases [3]. Confirm activation of executioner caspases (e.g., Caspase-3) [1].
Cytochrome c Release Detect translocation from mitochondria to cytosol (e.g., via Western blot) [3]. Verify initiation of the intrinsic apoptotic pathway [1].
Western Blot Analysis Measure protein expression levels [3]. Observe downregulation of anti-apoptotic Bcl-2 [1].
DNA Fragmentation Assay Detect internucleosomal cleavage of DNA (e.g., TUNEL assay) [3]. Confirm final stages of apoptosis in cell populations [3].

Research Implications and Next Steps

The ability of cochlioquinone derivatives to trigger the mitochondrial apoptosis pathway is a promising avenue for cancer drug development.

  • Overcoming Chemotherapy Resistance: Many cancers resist treatment by evading apoptosis. Compounds that directly activate this cell death pathway could bypass common resistance mechanisms [2].
  • Future Research Directions: Current evidence is a starting point. Future studies should:
    • Compare the half-maximal inhibitory concentration (IC50) of this compound and Isocochlioquinone C across various cancer cell lines.
    • Elucidate the exact molecular target (e.g., specific Bcl-2 family proteins) that initiates the pathway.
    • Investigate efficacy and safety in animal models.

References

Cochlioquinone A specificity protein kinase C diacylglycerol kinase

Author: Smolecule Technical Support Team. Date: February 2026

Specificity of Cochlioquinone A

The table below compares the effects of this compound on DGK, PKC, and other related enzymes based on experimental data.

Target Enzyme Effect of this compound Key Experimental Findings Kinetic Parameters

| Diacylglycerol Kinase (DGK) | Specific Inhibition | • Competitively inhibits with respect to ATP. • Non-competitive with respect to diacylglycerol. • Reduces phosphatidic acid levels in T-cell lymphoma. [1] | • Ki = 3.1 µM • Half-maximal concentration (IC50) for reducing cellular phosphatidic acid: 3 µM. [1] | | Protein Kinase C (PKC) | No Direct Inhibition | • Does not inhibit PKC activity. • Indirectly augments phosphorylation of an 80 kDa protein (a known PKC substrate) by increasing its substrate, diacylglycerol. [1] | Not applicable (no direct effect) | | Other Kinases & Enzymes | No Inhibition | • Epidermal growth factor receptor-associated protein tyrosine kinase: Not inhibited. • Phospholipase C: Not inhibited. [1] | Not applicable |

Experimental Evidence and Protocol Insights

The foundational study on this compound provides clear methodological insights into how its specificity was determined.

  • In Vitro Kinase Assays: The inhibitory activity against diacylglycerol kinase was measured in vitro. The kinetics of inhibition were analyzed to determine the mode of action (competitive with ATP). [1]
  • Specificity Screening: The compound was tested against a panel of other enzymes, including Protein Kinase C, epidermal growth factor receptor-associated protein tyrosine kinase, and phospholipase C, in separate activity assays to confirm selectivity for DGK. [1]
  • Cellular Activity Validation: The effect on intact cells (T-cell lymphoma) was assessed by measuring the reduction in phosphatidic acid levels and the subsequent augmentation of 80 kDa protein phosphorylation, demonstrating functional consequences of DGK inhibition in a physiological context. [1]

DAG Signaling Pathway and this compound Action

To understand the mechanism, it's helpful to see where DGK and PKC function in the cellular signaling pathway. The diagram below illustrates how this compound specifically targets DGK.

G cluster_0 This compound Inhibition Point PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLC Phospholipase C (PLC) PIP2->PLC DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for PA Phosphatidic Acid (PA) PKC_Substrate PKC Substrate (e.g., 80 kDa Protein) PKC->PKC_Substrate Phosphorylates DGK->PA Converts CoA This compound CoA->DGK Inhibits Phosphorylated_Substrate Phosphorylated Substrate PKC_Substrate->Phosphorylated_Substrate

This diagram shows that this compound does not directly inhibit PKC. Instead, by blocking DGK, it prevents the conversion of DAG to Phosphatidic Acid (PA), leading to a prolonged and elevated DAG signal. This, in turn, results in enhanced PKC activity and increased phosphorylation of its substrates. [1]

Key Takeaway for Your Guide

For your comparison guide, the critical point is that This compound is a specific inhibitor of diacylglycerol kinase, not protein kinase C. Its value as a research tool lies in its ability to selectively perturb DAG levels, thereby indirectly modulating PKC and other DAG-sensitive pathways.

References

Cochlioquinone A efficacy comparison anhydrocochlioquinone A

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Profile

Biological Activity Cochlioquinone A Anhydrothis compound (ANDC-A)
Anti-leishmanial (vs. L. amazonensis amastigotes) EC~50~: 1.7 µM [1] EC~50~: 44 µM (22.4 µg/mL) [2]
Anti-leishmanial (vs. L. donovani amastigotes) Active (Specific EC~50~ not provided) [3] Information missing
Cytotoxic / Anticancer Not active against 3 human cancer cell lines (MCF-7, TK-10, UACC-62) at up to 20 µg/mL [1] Active against multiple human cancer lines (IC~50~: 5.4 - 20.3 µM) [2]
Antibacterial Active [3] Moderate activity vs. Staphylococcus aureus (MIC: 248.7 µM) [2]
Anti-angiogenic Information missing Information missing
Other Activities Phytotoxic, DGK inhibition [3] [4] Antinematodal activity [3]

Experimental Data & Protocols

The data in the table above was generated using the following standardized experimental methods, which are crucial for interpreting the results.

Anti-leishmanial Activity
  • Target: Amastigote-like forms of Leishmania amazonensis and L. donovani.
  • General Protocol: Parasites are incubated with serial dilutions of the test compound. After a set period (e.g., 72 hours), parasite viability is assessed. The EC~50~ (Effective Concentration) is then calculated, which represents the compound concentration required to kill 50% of the parasites [2] [1].
  • Key Finding: this compound showed significantly higher potency (a lower EC~50~) against L. amazonensis than Anhydrothis compound [2] [1].
Cytotoxic / Anticancer Activity
  • Target: A panel of human cancer cell lines (e.g., HL-60, THP-1, MCF-7, HCT116).
  • General Protocol (MTT Assay): Cells are treated with the compound for a defined period. A yellow tetrazolium salt (MTT) is added, which is reduced to purple formazan by metabolically active cells. The amount of formazan, measured spectrophotometrically, is proportional to the number of living cells. The IC~50~ (Inhibitory Concentration) is calculated as the concentration needed to reduce cell viability by 50% [2].
  • Key Finding: Anhydrothis compound demonstrated broad cytotoxicity, while this compound was found to be non-cytotoxic in the tested models, indicating a potentially better safety profile for the latter [2] [1].
Antibacterial Activity
  • Protocol (Microdilution Assay): Bacteria are grown in broth with serial dilutions of the compound. After incubation, the lowest concentration that prevents visible growth is recorded as the MIC (Minimal Inhibitory Concentration) [2].

Structural & Mechanistic Insights

The difference in biological activity between these two compounds can be largely attributed to their subtle structural difference.

  • Mechanistic Consequences: This structural change influences the molecule's shape, rigidity, and interaction with biological targets. While both are meroterpenoids (hybrid molecules derived from polyketide and terpenoid pathways) with a core tetracyclic ring system [3] [4], the introduction of the double bond in Anhydrothis compound is a key modification that alters its bioactivity and selectivity [3] [2].

Research Implications Summary

  • For Anti-leishmanial Applications: This compound is the more promising lead due to its significantly higher potency. Its lack of cytotoxicity against certain cell lines also suggests better selectivity [1].
  • For Anticancer Applications: Anhydrothis compound shows broader potential, as it induces apoptosis and eradicates clonogenic tumor cells, though its cytotoxicity needs to be carefully managed [2].
  • Overall: this compound appears to be a more selective anti-leishmanial agent, while its derivative, Anhydrothis compound, has a broader and more potent cytotoxic profile.

References

Cochlioquinone A versus chemical pesticides plant resistance

Author: Smolecule Technical Support Team. Date: February 2026

Cochlioquinone vs. Chemical Pesticides: At a Glance

Feature Cochlioquinone (A Natural Compound) Conventional Chemical Pesticides
Origin & Nature Natural secondary metabolite from plants and fungi [1] [2] Synthetic chemicals [3]
Primary Role Boosts plant's own defense systems and has direct antimicrobial/antifeedant effects [1] [2] Direct toxicity to pests [3]
Key Advantage Lower environmental risk, part of sustainable agriculture strategies [1] [4] High initial efficacy, broad-spectrum action [5]
Resistance Risk Lower risk; acts through multiple plant-mediated defenses [2] High risk; pests rapidly evolve resistance via natural selection [3]
Environmental Impact Biodegradable, target-specific, fits integrated pest management (IPM) [1] [6] [4] Pollution, harm to non-target organisms, bioaccumulation [4] [5]

Cochlioquinone Modes of Action and Experimental Evidence

Cochlioquinone contributes to plant defense through a multi-pronged approach, which is key to its lower resistance risk.

How Cochlioquinone Enhances Plant Defenses

The following diagram outlines the proposed mechanism by which Cochlioquinone-9 (Cq-9) helps rice plants resist the White-Backed Planthopper (WBPH).

G Cq-9 Treatment Cq-9 Treatment Activation of Plant Defense Genes Activation of Plant Defense Genes Cq-9 Treatment->Activation of Plant Defense Genes Direct Antifungal Activity Direct Antifungal Activity Cq-9 Treatment->Direct Antifungal Activity Production of Defense Compounds Production of Defense Compounds Activation of Plant Defense Genes->Production of Defense Compounds Enhanced WBPH Resistance Enhanced WBPH Resistance Production of Defense Compounds->Enhanced WBPH Resistance Inhibition of Pathogen Growth Inhibition of Pathogen Growth Direct Antifungal Activity->Inhibition of Pathogen Growth Enhanced Plant Health Enhanced Plant Health Inhibition of Pathogen Growth->Enhanced Plant Health Enhanced Plant Health->Enhanced WBPH Resistance

Supporting Experimental Data

Experimental studies provide concrete data on the efficacy of cochlioquinone and related compounds.

Antimicrobial Activity: A 2020 study tested compounds extracted from rice against major rice pathogens. The results below show the Inhibition Rate (%) at a concentration of 1000 ppm [1].

Pathogen Cochlioquinone-9 (C9) Chrysoeriol-7 (C7)
Pythium graminicola 36.2% 62.3%
Fusarium graminearum Active Active
Cladosporium herbarum Active Not Active
Cladosporium cladosporioides Active Not Active

Control of White-Backed Planthopper (WBPH): Research from 2021 demonstrated that treating rice plants with Cochlioquinone-9 (Cq-9) significantly enhanced their resistance to WBPH. The study used biochemical and genetic analyses to confirm that Cq-9 interacts with defense-related genes, activating the plant's innate immune response rather than just directly poisoning the pest [2].

Contrast with Chemical Pesticide Resistance

In stark contrast to cochlioquinone's plant-mediated defense, chemical pesticides face a significant challenge with pesticide resistance.

The Pesticide Resistance Cycle

The evolution of resistance in pest populations follows a predictable and self-reinforcing cycle, as shown below.

G Pesticide Application Pesticide Application Death of Susceptible Pests Death of Susceptible Pests Pesticide Application->Death of Susceptible Pests Resistant Individuals Survive Resistant Individuals Survive Death of Susceptible Pests->Resistant Individuals Survive Resistant Population Rebuilds Resistant Population Rebuilds Resistant Individuals Survive->Resistant Population Rebuilds Loss of Pesticide Efficacy Loss of Pesticide Efficacy Resistant Population Rebuilds->Loss of Pesticide Efficacy Increased Dosage/Frequency Increased Dosage/Frequency Loss of Pesticide Efficacy->Increased Dosage/Frequency Increased Dosage/Frequency->Pesticide Application

Key Mechanisms of Pesticide Resistance

Pests evolve resistance through several well-documented biochemical and genetic pathways [3] [7]:

  • Target-Site Resistance: A genetic mutation changes the specific site (e.g., an enzyme or nerve cell receptor) where the pesticide acts, preventing the pesticide from binding effectively.
  • Metabolic Resistance: The pest evolves enhanced abilities to detoxify or break down the pesticide before it can cause harm, often by overproducing detoxifying enzymes like esterases and monooxygenases.
  • Behavioral Resistance: The pest changes its behavior to avoid exposure to the pesticide (e.g., some mosquitoes have shifted to resting outdoors rather than on insecticide-treated indoor walls).

Research and Development Implications

The distinct properties of cochlioquinone present unique considerations for its development and use.

  • Extraction and Production: Cochlioquinone can be extracted from rice or produced by its associated fungi (e.g., Bipolaris species) [1] [8]. For large-scale application, fermentation processes using these fungi could be developed.
  • Integration into Pest Management: The U.S. EPA and other agencies emphasize Integrated Pest Management (IPM) to combat resistance [6] [5]. Cochlioquinone fits perfectly into this framework as a biopesticide that can be rotated or mixed with synthetic chemicals to reduce selection pressure and prolong the useful life of all pest control tools.

Key Takeaways for Researchers

  • Cochlioquinone's primary value lies in inducing plant resistance, offering a more durable and sustainable defense strategy compared to direct toxins.
  • The risk of pests evolving resistance is lower due to its indirect, multi-gene mediated mode of action.
  • It represents a promising biopesticide for use in IPM programs, helping to manage resistance to conventional pesticides.

References

Cochlioquinone A IC50 comparison other DGAT inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Target and Potency Comparison

The table below summarizes the key information on Cochlioquinone A and selected small-molecule DGAT1 inhibitors.

Compound Name Primary Molecular Target Reported Potency (IC50/Ki) Experimental Context
This compound Diacylglycerol Kinase (DGK) [1] Ki = 3.1 µM [1] In vitro enzyme assay [1]
T863 DGAT1 [2] [3] N/A (Potent inhibitor) [2] [3] Cell-based assays & cryo-EM structural studies [2] [3]
DGAT1IN1 DGAT1 [2] [3] N/A (Potent inhibitor) [2] [3] Cell-based assays & cryo-EM structural studies [2] [3]
H128 DGAT1 [4] IC50 = 98 nM [4] Assay against human DGAT1 [4]

As shown, This compound is not a direct DGAT1 inhibitor but rather a specific inhibitor of Diacylglycerol Kinase (DGK) [1]. DGK and DGAT1 are both enzymes involved in lipid metabolism but play different roles, which explains why their inhibitors are not directly comparable.

Mechanisms of Action

The different targets of these compounds lead to distinct mechanisms of action, illustrated below.

G DAG Diacylglycerol (DAG) PA Phosphatidic Acid (PA) DAG->PA DGK / ATP TG Triacylglycerol (TG) DAG->TG DGAT1 / Acyl-CoA DGK Diacylglycerol Kinase (DGK) DGAT1 DGAT1 Enzyme CochlioquinoneA This compound CochlioquinoneA->DGK Inhibits DGAT1_inhibitors T863, DGAT1IN1, H128 DGAT1_inhibitors->DGAT1 Inhibit

This diagram shows how this compound and DGAT1 inhibitors act on different enzymes in the lipid metabolism pathway.

Structural Insights into DGAT1 Inhibition Recent cryo-EM structures reveal how small-molecule inhibitors like T863 and DGAT1IN1 bind to DGAT1:

  • T863: Binds to the cytosol-facing acyl-CoA binding tunnel, blocking the entrance and competing with the fatty acyl-CoA substrate [2] [3].
  • DGAT1IN1: Shares a similar scaffold with T863 but inserts ~1.2 Å deeper into the tunnel. Its amide group forms hydrogen bonds with catalytic residues (His415 and Asn378), locking the inhibitor in the reaction center [2] [3].

Key Experimental Protocols

The data in the comparison table are derived from established biochemical and cellular assays:

1. DGAT1 Enzyme Activity Assay

  • Purpose: To measure the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol [2] [3].
  • Typical Method: Use purified human DGAT1 or microsomal membranes. The reaction is conducted with radiolabeled or fluorescent substrates, and product formation is quantified. Inhibitors are incubated with the enzyme to determine the concentration that reduces activity by 50% (IC50) [4].

2. Diacylglycerol Kinase (DGK) Assay

  • Purpose: To measure the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA) [1].
  • Typical Method: The assay uses a purified DGK enzyme preparation. The reaction includes diacylglycerol and ATP. Inhibition is determined by adding the test compound and measuring the reduction in PA production. The Ki (inhibition constant) is calculated from kinetic data [1].

3. Cellular Lipid Droplet Formation Assay

  • Purpose: To assess the functional consequence of DGAT1 inhibition in cells [2] [3].
  • Typical Method: Cells (e.g., SUM159) are incubated with oleic acid to stimulate lipid droplet formation. They are treated with the inhibitor, then fixed and stained with a lipid dye (e.g., BODIPY). Lipid droplet reduction is quantified via fluorescence microscopy or flow cytometry [2] [3].

Interpretation Guide

When reviewing this data, keep in mind:

  • Target Specificity: this compound's primary action on DGK means its effects in cellular or animal models cannot be automatically attributed to DGAT1 inhibition [1].
  • Data Context: IC50 values are highly dependent on assay conditions. The provided values are valid within their specific experimental contexts and should be used as a reference rather than for direct, absolute comparisons [5].

References

Cochlioquinone A structural analogs biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of Cochlioquinone Analogs

The following table synthesizes the biological activities of key cochlioquinone analogs, highlighting their potential in pharmaceutical and agricultural applications [1] [2] [3].

Analog Name Reported Biological Activities Key Experimental Findings / Proposed Mechanisms
Cochlioquinone A Phytotoxic, Antiparasitic, Antibacterial, Cytotoxic, DGK inhibition [2] Details on specific assays and results not provided in available sources.

| CoB1 (Cochlioquinone B derivative) | Cytostatic Autophagy inducer (Lung Cancer) [4] | • In vitro IC₅₀: ~1-10 µg/ml (varying by cell line) [4]. • Mechanism: Inhibits PI3K/Akt/mTOR axis; induces miR-125b via TAK1/MKK4/JNK/Smad axis, reducing Foxp3 to promote autophagy [4]. | | Cochlioquinone-9 (CQ-9) | Plant defense potentiator, Antimicrobial [3] [5] | • Plant Defense: Enhances resistance in rice against White-Backed Planthopper (WBPH); upregulates defense-related genes [3]. • Antifungal Activity: 62.3% growth inhibition of Pythium graminicola at 1000 ppm [5]. | | Stemphone A | Cytotoxic, Antibacterial, DGK inhibition, Phytotoxic [2] | Details on specific assays and results not provided in available sources. | | Cochlioquinone A1 | Anti-angiogenic, DGK inhibition [2] | Details on specific assays and results not provided in available sources. | | Anhydrothis compound | Antinematodal, Cytotoxic [2] | Details on specific assays and results not provided in available sources. |

Detailed Experimental Protocols

For the analogs with more in-depth studies, here is a summary of the key experimental methodologies used.

Cytostatic Autophagy Induction by CoB1 in Lung Cancer [4]
  • In Vitro Cell Viability: MTT assay was used to determine the viability of various cancer cell lines (including A549 lung cancer and HepG2 liver cancer) after 48 hours of treatment with CoB1.
  • In Vivo Efficacy: A xenograft mouse model was established by subcutaneously injecting A549 cells into nude mice. Mice were then treated with CoB1, and tumor volume and weight were measured over time.
  • Autophagy Detection:
    • Immunofluorescence & Western Blot: Analysis of LC3A/B conversion and expression of other autophagy-related proteins like Beclin1 and Atg5.
    • Transmission Electron Microscopy (TEM): Used to visually identify the formation of autophagic vacuoles in treated cells.
  • Mechanism Probe:
    • miRNA Analysis: The expression of miR-125b was quantified using quantitative RT-PCR.
    • Pathway Analysis: Western Blotting was employed to assess the phosphorylation/activation status of key proteins in the PI3K/Akt/mTOR and TAK1/MKK4/JNK/Smad pathways.
Plant Defense and Antimicrobial Activity of Cochlioquinone-9 (CQ-9) [3] [5]
  • Plant Bioassay:
    • Plant Material: Rice seedlings of resistant (Cheongcheong) and susceptible (Nagdong, TN1) cultivars were used.
    • Treatment & Infestation: Plants were sprayed with CQ-9, and 2nd-3rd instar White-Backed Planthoppers (WBPH) were introduced.
    • Evaluation: Plant damage was scored using the Standard Evaluation System (SES), and plant growth metrics (e.g., chlorophyll content) were measured [3].
  • Gene Expression Analysis: RNA extraction and qRT-PCR were performed to analyze the expression levels of flavonoid biosynthesis and defense-related genes in CQ-9-treated plants [3].
  • Antifungal Assay: The poisoned food technique was used. Pathogenic fungi were inoculated on potato dextrose agar (PDA) plates containing CQ-9, and the radial growth inhibition was measured after several days [5].

Signaling Pathways for CoB1

The research on CoB1 reveals it triggers cytostatic autophagy in lung cancer cells through two interconnected signaling pathways. The following diagram maps this complex mechanism.

G cluster_1 Pathway 1: mTOR Inhibition cluster_2 Pathway 2: miR-125b Induction CoB1 CoB1 PI3K_Akt_Inhibition PI3K_Akt_Inhibition CoB1->PI3K_Akt_Inhibition Inhibits TAK1_MKK4_JNK_Activation TAK1_MKK4_JNK_Activation CoB1->TAK1_MKK4_JNK_Activation Activates Autophagy_Induction Autophagy_Induction A549_Cell_Death A549_Cell_Death Autophagy_Induction->A549_Cell_Death Results in Foxp3 Foxp3 Foxp3->Autophagy_Induction Promotes (via suppression) Path1 Path1 Path2 Path2 mTOR_Inhibition mTOR_Inhibition PI3K_Akt_Inhibition->mTOR_Inhibition Leads to mTOR_Inhibition->Autophagy_Induction Promotes Smad_Activation Smad_Activation TAK1_MKK4_JNK_Activation->Smad_Activation Leads to miR_125b_Induction miR_125b_Induction Smad_Activation->miR_125b_Induction Induces miR_125b_Induction->Foxp3 Suppresses

Key Conclusions for Researchers

Based on the current research, here are the main takeaways:

  • Diverse Therapeutic Potential: Cochlioquinones demonstrate a wide spectrum of bioactivities, with specific analogs showing promise as anticancer agents (e.g., CoB1), plant defense elicitors (e.g., CQ-9), and antimicrobials [1] [2] [3].
  • Mechanistic Insights: The most detailed mechanism is available for CoB1, which induces cytostatic autophagy in lung cancer through a dual-pathway mechanism, inhibiting the PI3K/Akt/mTOR axis while simultaneously activating a TAK1/MKK4/JNK/Smad/miR-125b cascade [4].
  • Research Gaps: While many analogs are reported to have cytotoxic, antibacterial, or phytotoxic effects, the specific experimental data and detailed mechanisms for most analogs remain uncharacterized in the available literature [2]. Further investigation is needed to fully understand their structure-activity relationships (SAR) and therapeutic potential.

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

532.30361836 Da

Monoisotopic Mass

532.30361836 Da

Heavy Atom Count

38

Appearance

Yellow Lyophilisate

Dates

Last modified: 09-17-2023
Cochlioquinones and epi-cochlioquinones: antagonists of the human chemokine receptor CCR5 from Bipolaris brizae and Stachybotrys chartarum. Yoganathan K., et al. , J. Antibiot. 2004, 57, 59. Cochlioquinone A1, a new anti-angiogenic agent from Bipolaris zeicola. Jung H.J. et al. , Bioorg. Med. Chem. 2003, 11, 4743. Inhibitory activity of diacylglycerol acyltransferase by cochlioquinones A and A1. Lee H.B. et al. , J. Antibiot. 2003, 56, 967. Phytotoxic compounds cochlioquinones are inhibitors of mitochondrial NADH-ubiquinone reductase. Lim C.-H. et al. , J. Pesticide Sci. 1996, 21, 213.

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